3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIFMAMJGZVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360267 | |
| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-48-5 | |
| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of an aldoxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole ring, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following three-step sequence:
-
Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime.
-
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition.
-
Step 3: Hydrolysis to this compound.
The logical flow of this synthesis is depicted in the diagram below.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime
This initial step involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[1]
Reaction:
Caption: Reaction scheme for the synthesis of 4-fluorobenzaldehyde oxime.
Protocol:
-
Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol or a mixture of methanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.
-
Add a base, such as sodium hydroxide or sodium bicarbonate (1.2-1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the mixture at room temperature (25-40°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluorobenzaldehyde oxime as a white solid.
| Parameter | Value | Reference |
| Reaction Time | 2-4 hours | [1] |
| Temperature | 25-40°C | [1] |
| Yield | Near-quantitative | [1] |
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
This is the key ring-forming step, proceeding via a 1,3-dipolar cycloaddition. 4-Fluorobenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then reacts with ethyl propiolate.[2][3]
Reaction:
Caption: 1,3-Dipolar cycloaddition for the synthesis of the isoxazole ester.
Protocol:
-
Dissolve 4-fluorobenzaldehyde oxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution to form the hydroximoyl chloride in situ.
-
Add ethyl propiolate (1.2 equivalents) to the reaction mixture.
-
Slowly add triethylamine (TEA) (1.5 equivalents) dropwise to the mixture. The triethylamine facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes cycloaddition with the alkyne.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.
| Parameter | Value (Representative) | Reference |
| Reaction Time | 12-24 hours | General procedure |
| Temperature | Room Temperature | [2] |
| Yield | Good to Excellent | [2] |
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the target carboxylic acid.
Reaction:
References
One-Pot Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust and efficient one-pot synthesis method for 3-(4-fluorophenyl)isoxazole-5-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The described methodology is based on the well-established 1,3-dipolar cycloaddition reaction, offering high regioselectivity and good yields. This document includes a detailed experimental protocol, tabulated reaction data, and a visual workflow to facilitate understanding and implementation in a laboratory setting.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The synthesis of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, in this case, an alkyne.[1][2] The one-pot strategy involves the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldoxime. This reactive intermediate is immediately trapped by ethyl propiolate, which serves as the alkyne component, to form the corresponding ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate. The final step is the hydrolysis of the ester to yield the target carboxylic acid. This sequential reaction cascade in a single vessel simplifies the procedure, reduces waste, and improves overall efficiency.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of isoxazole derivatives using the one-pot 1,3-dipolar cycloaddition methodology. The data is compiled from various literature sources for structurally related compounds to provide a reasonable expectation of reaction performance.
Table 1: Reaction Parameters for the One-Pot Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylates
| Aryl Group | Oxidizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenyl | N-Chlorosuccinimide (NCS) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 4-6 | ~85 (estimated) | Adapted from[3] |
| Phenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 5 | 92 | [4] |
| 4-Chlorophenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 6 | 94 | [4] |
| 4-Methoxyphenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 5 | 96 | [4] |
Table 2: Expected Characterization Data for this compound and Intermediates
| Compound | Data Type | Expected Values | Reference |
| Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate | ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.75 (m, 2H), 7.20-7.10 (m, 2H), 7.05 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H) | Analogues[5][6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5 (d, J = 252.0 Hz), 162.0, 159.0, 145.0, 129.0 (d, J = 8.5 Hz), 124.0 (d, J = 3.0 Hz), 116.0 (d, J = 22.0 Hz), 102.0, 62.0, 14.0 | Analogues[5][7] | |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -109 to -111 | [7] | |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₂H₁₁FNO₃ | - | |
| This compound | ¹H NMR (DMSO-d₆, 400 MHz) | δ 14.0 (br s, 1H), 8.00-7.90 (m, 2H), 7.45-7.35 (m, 2H), 7.30 (s, 1H) | Analogues[8] |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₇FNO₃ | - |
Experimental Protocol
This protocol details the one-pot synthesis of this compound, starting from 4-fluorobenzaldoxime.
Materials:
-
4-Fluorobenzaldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethyl propiolate (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: One-Pot Synthesis of Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate
-
To a stirred solution of 4-fluorobenzaldoxime (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
To the reaction mixture, add ethyl propiolate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ester.
Part B: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Synthesis Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the two-part, one-pot synthesis.
Caption: Reaction mechanism showing the key steps of the synthesis.
Conclusion
The one-pot synthesis of this compound via a 1,3-dipolar cycloaddition is a highly effective and practical method for obtaining this important heterocyclic compound. The procedure is characterized by its operational simplicity, use of readily available starting materials, and good overall yields. This technical guide provides the necessary information for researchers to successfully implement this synthesis in their laboratories, contributing to the advancement of drug discovery and development programs that utilize the isoxazole scaffold.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID(1736-21-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential biological activities and applications.
Core Compound Identity
CAS Number: 618383-48-5[1]
Molecular Formula: C₁₀H₆FNO₃[1]
Molecular Weight: 207.163 g/mol [1]
Physicochemical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related analogs.
| Property | Value | Source |
| CAS Number | 618383-48-5 | [1] |
| Molecular Formula | C₁₀H₆FNO₃ | [1] |
| Molecular Weight | 207.163 g/mol | [1] |
| Melting Point | Estimated ~199-201 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, toluene, and diethyl ether.[3] | |
| Appearance | Likely a white to off-white crystalline powder. | Inferred |
Synthesis and Experimental Protocols
General Synthetic Protocol via 1,3-Dipolar Cycloaddition:
This synthesis involves the reaction of a nitrile oxide with an alkyne.
Step 1: Generation of 4-Fluorobenzonitrile Oxide
4-Fluorobenzaldehyde is converted to its corresponding oxime by reaction with hydroxylamine. The resulting 4-fluorobenzaldoxime is then halogenated, typically with a chlorinating agent like N-chlorosuccinimide (NCS), to form the hydroximoyl chloride. Treatment of the hydroximoyl chloride with a non-nucleophilic base, such as triethylamine, generates the 4-fluorobenzonitrile oxide in situ.
Step 2: Cycloaddition with an Acetylenic Ester
The freshly generated 4-fluorobenzonitrile oxide is immediately reacted with an appropriate acetylenic ester, such as ethyl propiolate, in an inert solvent. This [3+2] cycloaddition reaction forms the isoxazole ring, yielding ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
The resulting ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound.
Illustrative Experimental Workflow:
Caption: General synthetic workflow for this compound.
Biological Activity and Potential Applications in Drug Development
The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[4] Derivatives of isoxazole have been investigated for their anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, research on analogous 4,5-diarylisoxazole-3-carboxylic acids has shown them to be potent inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP).[5] Leukotrienes are inflammatory mediators involved in various inflammatory diseases, including asthma and allergic rhinitis.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the activity of related compounds, this compound could potentially modulate inflammatory signaling pathways by inhibiting the production of leukotrienes. This would involve the inhibition of the 5-lipoxygenase (5-LO) pathway.
Caption: Hypothetical mechanism of action via FLAP inhibition.
This inhibition would lead to a downstream reduction in the production of pro-inflammatory leukotrienes, suggesting potential therapeutic applications in inflammatory disorders. Further research is required to validate this hypothesis and elucidate the precise mechanism of action and biological targets of this compound. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs.
References
- 1. 3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid (CAS No. 618383-48-5) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, comprising a fluorophenyl group attached to an isoxazole carboxylic acid core, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.
This technical guide provides a summary of the available and predicted physicochemical properties of this compound. It also outlines detailed experimental protocols for the determination of these key parameters, offering a framework for its empirical evaluation.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 618383-48-5
-
Molecular Formula: C₁₀H₆FNO₃
-
Molecular Weight: 207.16 g/mol
-
SMILES: O=C(O)c1cc(no1)c2ccc(F)cc2
Physicochemical Properties
Due to a lack of publicly available experimental data for this compound, the following table includes predicted values from computational models. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value/Information | Data Source |
| Melting Point | No experimental data available. The melting point of the isomeric compound 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is reported as 199-201 °C. | |
| Solubility | Prediction models suggest low aqueous solubility, a characteristic common for aromatic carboxylic acids. Solubility is expected to increase in alkaline solutions due to salt formation. | General chemical knowledge |
| pKa | Predicted to be in the range of 3-4, typical for a carboxylic acid adjacent to an electron-withdrawing isoxazole ring. | General chemical knowledge |
| LogP | Predicted values vary depending on the algorithm used, but generally fall in the range of 2-3, indicating moderate lipophilicity. | General chemical knowledge |
Experimental Protocols for Physicochemical Property Determination
The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Finely powder a small amount of dry this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. When the sample begins to melt, record the temperature (T1).
-
Continue heating and record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
For a more accurate determination, repeat the process with a slower heating rate (1-2 °C per minute) near the expected melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in water at a specific temperature.
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
-
pH meter
Procedure:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of purified water (or a buffer of a specific pH) to each vial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the acidic compound with a strong base and monitoring the change in pH. The pKa is the pH at which the acid is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small, known volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Shaking device
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add a known volume of the other immiscible solvent (n-octanol or water).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample a known volume from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is the base-10 logarithm of the partition coefficient.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Conclusion
The physicochemical properties of this compound are critical for its advancement as a potential drug candidate. While experimental data is currently limited, this guide provides predicted values and detailed, generalized protocols for their empirical determination. The successful characterization of its melting point, solubility, pKa, and LogP will enable a more informed and efficient drug development process. It is strongly recommended that these properties be experimentally determined to provide a solid foundation for further preclinical and clinical studies.
Crystal Structure Analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the crystallographic data, experimental protocols for structure determination, and the logical workflow of the analysis. Isoxazole derivatives are recognized for their diverse pharmacological activities, making a thorough understanding of their three-dimensional structure crucial for structure-activity relationship (SAR) studies and rational drug design.
Data Presentation: Crystallographic and Structural Parameters
The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. The crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds, forming centrosymmetric dimers.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical Formula | C₁₀H₆FNO₃ |
| Formula Weight | 207.16 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.385(3) Å |
| b | 14.521(7) Å |
| c | 11.876(5) Å |
| β | 96.58(3)° |
| Volume | 1095.1(8) ų |
| Z | 4 |
| Calculated Density | 1.256 Mg/m³ |
| Absorption Coefficient | 0.103 mm⁻¹ |
| F(000) | 424 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta Range for Data Collection | 2.35 to 28.34° |
| Index Ranges | -8 ≤ h ≤ 8, -19 ≤ k ≤ 19, -15 ≤ l ≤ 15 |
| Reflections Collected | 10520 |
| Independent Reflections | 2680 [R(int) = 0.042] |
| Completeness to Theta = 25.242° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2680 / 0 / 137 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I > 2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest Diff. Peak and Hole | 0.28 and -0.25 e.Å⁻³ |
Experimental Protocols
The determination of the crystal structure of this compound involved several key stages, from crystal growth to data analysis.[1]
1. Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] The title compound was crystallized using the slow evaporation method. A saturated solution of this compound was prepared in a mixture of ethanol and water at room temperature. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Colorless, block-shaped crystals suitable for X-ray diffraction were obtained after several days.
2. X-ray Data Collection
A suitable single crystal was selected and mounted on a goniometer head.[1] X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3] The data were collected at a temperature of 293(2) K using a series of ω and φ scans.
3. Data Processing and Structure Solution
The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots.[3] An absorption correction was applied using SADABS.[3] The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program.[4] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined with an O-H distance restraint.
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure determination and a hypothetical signaling pathway where an isoxazole derivative might be involved.
References
Spectroscopic and Spectrometric Analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific carboxylic acid, this document presents data for the closely related ethyl ester, ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate, and outlines the synthetic and analytical workflow for its conversion to the target acid. This information is intended to guide researchers in the synthesis, purification, and characterization of this and similar isoxazole-based compounds.
Predicted and Representative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the available mass spectrometry data for its ethyl ester. The NMR predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole-H4 | 7.20 - 7.40 | s | - |
| Phenyl-H2', H6' | 7.90 - 8.10 | dd | ~ 9.0, 5.5 |
| Phenyl-H3', H5' | 7.25 - 7.45 | t | ~ 8.8 |
| Carboxyl-OH | 12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Isoxazole-C3 | 162 - 164 |
| Isoxazole-C4 | 105 - 107 |
| Isoxazole-C5 | 158 - 160 |
| Phenyl-C1' | 124 - 126 (d, J ≈ 3-4 Hz) |
| Phenyl-C2', C6' | 129 - 131 (d, J ≈ 9-10 Hz) |
| Phenyl-C3', C5' | 116 - 118 (d, J ≈ 22-23 Hz) |
| Phenyl-C4' | 164 - 166 (d, J ≈ 250-255 Hz) |
| Carboxyl-C=O | 165 - 167 |
Table 3: Mass Spectrometry Data for Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate [1]
| Analysis Type | Ion | m/z |
| Mass Spectrum (GC-MS) | [M]+ | 235.06 |
Experimental Protocols
The following section details the general synthetic and analytical procedures for obtaining and characterizing this compound. These protocols are based on established methods for the synthesis of similar isoxazole derivatives.
Synthesis of Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate
A common route to synthesize 3-aryl-isoxazole-5-carboxylates involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Oxime Formation: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 4-fluorobenzaldehyde oxime.
-
Hydroximoyl Chloride Formation: The oxime is then treated with N-chlorosuccinimide (NCS) in a suitable solvent to generate the corresponding 4-fluorobenzohydroximoyl chloride in situ.
-
Cycloaddition: Ethyl propiolate is added to the reaction mixture, followed by the slow addition of a base such as triethylamine. The triethylamine facilitates the in-situ generation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a 1,3-dipolar cycloaddition with the ethyl propiolate to yield ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard procedures.
Materials:
-
Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
-
Base (e.g., Lithium hydroxide, Sodium hydroxide)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
-
Acid (e.g., Hydrochloric acid)
Procedure:
-
Saponification: The ethyl ester is dissolved in a mixture of a suitable organic solvent (like THF) and water. An excess of a base (e.g., LiOH or NaOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extraction and Purification: The precipitated carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the compounds discussed.
Caption: Synthetic pathway for this compound.
Caption: Logical relationship between compounds and analytical data.
References
An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for determining solubility and a discussion based on the physicochemical properties of structurally related isoxazole derivatives.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The solubility of such compounds is a critical parameter in early-stage drug development, influencing formulation, bioavailability, and efficacy.
Solubility Profile
General Solubility of Isoxazole Carboxylic Acids:
-
Polar Organic Solvents: Isoxazole-5-carboxylic acid and its derivatives generally exhibit moderate to good solubility in polar organic solvents.[4] This is attributed to the presence of the polar isoxazole ring and the hydrogen-bonding capabilities of the carboxylic acid group.
-
Methanol: As a polar protic solvent, methanol is expected to be a good solvent for this compound due to its ability to form hydrogen bonds with the carboxylic acid and the nitrogen and oxygen atoms of the isoxazole ring.
-
DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[5] It is anticipated that this compound would be readily soluble in DMSO.
Table 1: Estimated Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| DMSO | High | The highly polar aprotic nature of DMSO is well-suited to dissolve polar heterocyclic compounds and carboxylic acids. |
| Methanol | Moderate to High | As a polar protic solvent, methanol can effectively solvate the compound through hydrogen bonding with the carboxylic acid and isoxazole ring. A related compound, 5-Methyl-4-Isoxazole Carboxylic Acid, is noted to be soluble in methanol.[6] |
Experimental Protocols for Solubility Determination
The following are detailed, generalized experimental protocols that can be employed to quantitatively determine the solubility of this compound.
3.1. Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or methanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated supernatant.
3.2. Kinetic Solubility Determination using DMSO
This method is often used in early drug discovery for a rapid assessment of solubility.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).
-
Serial Dilution: Serially dilute the stock solution with the target aqueous buffer or solvent.
-
Precipitation Detection: Monitor the solutions for the first sign of precipitation (turbidity). This can be done visually or using a nephelometer.
-
Solubility Determination: The concentration at which precipitation is first observed is considered the kinetic solubility.[7]
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for determining solubility.
Hypothetical Signaling Pathway for an Isoxazole Derivative
Given that many isoxazole derivatives exhibit anti-inflammatory and anticancer activities, a plausible mechanism of action involves the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway.
Caption: A diagram representing a plausible mechanism where an isoxazole derivative inhibits the NF-κB signaling pathway.
Disclaimer: The information provided in this guide is for research and informational purposes only. The solubility data is estimated based on the properties of related compounds, and the signaling pathway is a hypothetical representation of a potential mechanism of action for isoxazole derivatives. Experimental verification is required for precise quantitative data and to elucidate the specific biological activity of this compound.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. nobleintermediates.com [nobleintermediates.com]
- 7. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the Core Building Blocks for Synthesizing Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key feature in drugs with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The synthetic accessibility and the ability to readily modify the isoxazole core allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery and development. This guide provides an in-depth overview of the key building blocks and synthetic strategies for constructing isoxazole derivatives, complete with detailed experimental protocols and a summary of quantitative data to aid in the design and execution of synthetic routes.
Synthesis from 1,3-Dicarbonyl Compounds
One of the most classical and straightforward methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] This approach is valued for its simplicity and the ready availability of the starting materials. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[4]
Key Building Blocks:
-
1,3-Diketones
-
β-Ketoesters
-
β-Ketoamides
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
General Reaction Scheme:
Quantitative Data Summary:
| 1,3-Dicarbonyl Substrate | Base/Solvent | Temperature | Time | Yield (%) |
| Acetylacetone | Pyridine | Reflux | 2-4 h | ~85% |
| Ethyl acetoacetate | NaOAc / Ethanol | Reflux | 4-6 h | 70-80% |
| Dibenzoylmethane | KOH / Ethanol | Reflux | 3-5 h | ~90% |
| 1-Phenyl-1,3-butanedione | Pyridine | Reflux | 3 h | ~88% |
Experimental Protocol: Synthesis of 3,5-dimethylisoxazole [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in pyridine (20 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly versatile and widely employed method for constructing the isoxazole ring.[5][6] This [3+2] cycloaddition approach allows for the synthesis of a wide range of substituted isoxazoles with good regioselectivity. The nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.[6][7]
Key Building Blocks:
-
Dipole (Nitrile Oxide Precursors):
-
Aldoximes (R-CH=NOH)
-
Hydroximoyl chlorides (R-C(Cl)=NOH)
-
-
Dipolarophiles:
-
Terminal alkynes
-
Internal alkynes
-
General Reaction Scheme:
Quantitative Data Summary:
| Aldoxime | Alkyne | Oxidant/Conditions | Time | Yield (%) |
| Benzaldehyde oxime | Phenylacetylene | NCS, Et₃N / THF | 12 h | ~85% |
| 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA / DCM | 12-16 h | 70-80%[7] |
| Pyridine-2-aldoxime | 2-Ethynylpyridine | PIFA / DCM | 12-16 h | 65-75%[7] |
| Various aldehydes | Various alkynes | NCS / ChCl:urea, 50°C | 4 h | 70-92%[3] |
Experimental Protocol: Synthesis of 3,5-diphenylisoxazole [3]
-
Oxime Formation: To a stirred solution of benzaldehyde (2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50°C for 1 hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 3 mmol) to the mixture and continue stirring at 50°C for 3 hours.
-
Cycloaddition: Add phenylacetylene (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50°C.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
Synthesis from α,β-Unsaturated Ketones (Chalcones)
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride is another robust method for preparing isoxazolines, which can subsequently be oxidized to isoxazoles.[8][9] This method is particularly useful for synthesizing 3,5-diaryl-substituted isoxazoles. The reaction typically proceeds in the presence of a base.
Key Building Blocks:
-
α,β-Unsaturated ketones (Chalcones)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
General Reaction Scheme:
Quantitative Data Summary:
| Chalcone Substrate | Base/Solvent | Temperature | Time | Yield (%) |
| 1,3-Diphenylpropenone | KOH / Ethanol | Reflux | 12 h | 80-90%[10] |
| Substituted Chalcones | NaOAc / Ethanol | Reflux | 6-7 h | 75-80%[9] |
| DHA Chalcone | NaOAc / Ethanol | Reflux | 6-7 h | 75-80%[9] |
| Fluorinated Chalcones | Glacial Acetic Acid | Reflux | 4-6 h | 70-85%[11] |
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone [8]
-
Reaction Setup: Dissolve the chalcone (0.01 mol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydroxylamine hydrochloride (0.01 mol) to the solution.
-
Base Addition: Slowly add a solution of a base, such as 10% aqueous sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Relevance in Drug Development: Signaling Pathways
Isoxazole derivatives are potent modulators of various biological pathways, making them valuable in drug development. A prominent example is their role as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12][13] Marketed anti-inflammatory drugs like Valdecoxib and Parecoxib feature an isoxazole core.[1] More recently, isoxazole-based compounds are being investigated as inhibitors in cancer therapy, targeting pathways such as PARP (Poly (ADP-ribose) polymerase) for DNA damage repair and HIF-1α (Hypoxia-inducible factor 1-alpha) in tumor progression.[14][15]
COX-2 Inhibition Pathway:
This guide highlights the fundamental building blocks and synthetic methodologies that are pivotal for the creation of isoxazole derivatives. The versatility in synthesis, coupled with the significant pharmacological activities of the resulting compounds, ensures that the isoxazole scaffold will remain a cornerstone of research and development in medicinal chemistry.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. ijert.org [ijert.org]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 13. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Substituted Isoxazole Compounds: A Technical Guide
Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide-ranging biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point for drug discovery and development.[1][2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the novelty of synthesized compounds. This technical guide provides an in-depth overview of the primary spectroscopic techniques used to characterize substituted isoxazoles, complete with experimental protocols, data summaries, and workflow visualizations for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of isoxazole derivatives in solution.[4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is typically required for unambiguous assignment of all protons and carbons, especially in complex substituted molecules.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Protons directly attached to the isoxazole ring have characteristic chemical shifts. For example, the H5 proton of the isoxazole ring often appears as a singlet.[5] Aromatic protons on substituents typically resonate in the downfield region (δ 7.0-8.5 ppm).[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are key indicators of the substitution pattern. The appearance of a signal around 81.5 ppm (C-O) can be evidence of the isoxazole ring formation.[1]
2D NMR Techniques
Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the structure.
-
HSQC correlates directly bonded proton and carbon atoms.
-
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying connectivity between different parts of the molecule and assigning quaternary carbons.[4]
NMR Data Summary
The following table summarizes typical chemical shift ranges for protons and carbons in substituted isoxazole rings. Actual values are highly dependent on the specific substituents and the solvent used.
| Nucleus | Position | Typical Chemical Shift (δ ppm) | Notes |
| ¹H | H3 | ~8.3 - 8.8 | Highly dependent on substituent at C3. |
| H4 | ~6.4 - 6.8 | Often a singlet.[5] | |
| H5 | ~8.5 - 9.0 | Can be influenced by adjacent substituents. | |
| ¹³C | C3 | ~150 - 160 | Position adjacent to nitrogen and oxygen. |
| C4 | ~100 - 115 | Typically the most upfield ring carbon. | |
| C5 | ~165 - 175 | Can show a carbonyl-like character. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : a. Weigh approximately 5-10 mg of the purified isoxazole compound.[4] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[4] c. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[4]
-
Instrument Setup and Data Acquisition : a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3][6] b. Record a standard ¹H NMR spectrum. c. Record a proton-decoupled ¹³C NMR spectrum. d. If structural assignment is ambiguous, perform 2D NMR experiments such as HSQC and HMBC to establish C-H and long-range C-H correlations.[4]
References
- 1. acgpubs.org [acgpubs.org]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sciarena.com [sciarena.com]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole heterocycle, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological importance and therapeutic potential of isoxazole-containing compounds, with a focus on their quantitative biological data, experimental protocols, and modulation of key signaling pathways.
Biological Importance and Therapeutic Applications
Isoxazole derivatives exhibit a remarkable breadth of biological activities, leading to their development as potent agents against a wide array of diseases.[1] The incorporation of the isoxazole ring can significantly enhance the pharmacological properties of a molecule, including improved efficacy and reduced toxicity.[2]
Anticancer Activity
The isoxazole moiety is a prominent feature in numerous anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. These mechanisms include the induction of apoptosis, inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase-1 (PARP-1), and modulation of heat shock protein 90 (Hsp90).[3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-substituted oxazolo[5,4-d]pyrimidin-7(6H)-imines | Various cancer lines | Comparable to tivozanib | [3] |
| 3,5-disubstituted isoxazole derivative | U87 (glioblastoma) | 67.6 | [4] |
| Isoxazole curcumin derivative | MCF7 (breast cancer) | 3.97 | [4] |
| Isoxazole derivative of harmine | OVCAR-3 (ovarian), MCF-7 (breast), HCT 116 (colon) | 5.0, 16.0, 5.0 | [4] |
| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole | HeLa (cervical cancer) | Not specified | [5] |
| N-phenyl-5-carboxamidyl isoxazoles | Colon cancer cells | Not specified | [5] |
Antimicrobial Activity
Isoxazole-containing compounds have demonstrated significant potential as antibacterial and antifungal agents, addressing the critical need for new antimicrobial therapies in the face of rising drug resistance.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | E. coli | 95 - 117 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | S. aureus | 95 - 100 | [6] |
| Thiazolo-isoxazole fused isatin derivatives | Gram-positive and Gram-negative bacteria | Not specified | [5] |
| Isoxazole-containing compounds | Candida albicans | 6 - 60 | [7] |
| Isoxazole-containing compounds | Bacillus subtilis | 10 - 80 | [7] |
| Isoxazole-containing compounds | Escherichia coli | 30 - 80 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with several compounds showing potent inhibition of key inflammatory mediators.
| Compound Class | Assay | % Inhibition / IC50 | Reference |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema | 51% inhibition | [5] |
| Indolyl–isoxazolidine derivative | LPS-induced TNFα and IL-6 production in THP-1 cells | Comparable to indomethacin | [5] |
Key Molecular Targets and Signaling Pathways
The therapeutic effects of isoxazole derivatives are often attributed to their interaction with specific molecular targets and modulation of critical signaling pathways involved in disease progression.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Isoxazole-based Hsp90 inhibitors have shown significant promise in preclinical studies.
| Compound | Assay | IC50 (nM) | Reference |
| VER-50589 (isoxazole analog of VER-49009) | Fluorescence polarization competitive binding | 28 | [8] |
| VER-52296/NVP-AUY922 (4,5-diarylisoxazole) | Hsp90 FP binding assay | 21 | [9] |
| N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | FP binding assay | 30 | [10] |
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several isoxazole-containing compounds have been identified as potent VEGFR-2 inhibitors.
| Compound Class | Assay | IC50 (nM) | Reference |
| Isoxazole-substituted oxazolo[5,4-d]pyrimidin-7(6H)-imines | VEGFR-2 inhibition | Comparable to tivozanib | [3] |
| Benzoxazole derivative 12l | VEGFR-2 inhibitory activity | 97.38 | [11] |
| New VEGFR-2 inhibitor candidate 11 | VEGFR-2 inhibition | 192 | [12] |
Modulation of Apoptosis and Cell Signaling Pathways
Isoxazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades. Furthermore, they can modulate key signaling pathways such as the Akt/GSK3β/β-catenin and NF-κB pathways.
The isoxazole chalcone derivative PMPP has been shown to enhance melanogenesis by activating the Akt/GSK3β/β-catenin signaling pathway.[6][10] This involves the phosphorylation and inactivation of GSK3β by Akt, leading to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of melanogenesis-related proteins.[10]
Certain isoxazole derivatives can induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways, leading to the cleavage of caspases such as caspase-3, -7, and -9, and the cleavage of PARP-1.[13]
The NF-κB signaling pathway, a key regulator of inflammation and cell survival, can be inhibited by some isoxazole-containing compounds.[14] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[15]
Experimental Protocols
Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot, three-step procedure involving the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[3]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Chloramine-T trihydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper turnings
-
Terminal alkyne
-
Sodium ascorbate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of hydroxylamine hydrochloride in a 1:1 mixture of t-BuOH and H₂O, add the aldehyde and NaOH. Stir the mixture at room temperature for 30 minutes until oxime formation is complete, as monitored by TLC.
-
Add Chloramine-T trihydrate in small portions over 5 minutes, followed by CuSO₄·5H₂O and copper turnings.
-
Add the terminal alkyne to the reaction mixture, followed by sodium ascorbate. Stir the reaction at room temperature for 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), perform an aqueous workup. The product can be collected by filtration or extracted with an organic solvent.
-
Purify the crude product by passing it through a short plug of silica gel or by column chromatography to afford the desired 3,5-disubstituted isoxazole.[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control and positive control wells.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Isoxazole test compounds
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazole compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and then dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: PMPP-mediated activation of the Akt/GSK3β/β-catenin pathway.
Caption: Induction of apoptosis by isoxazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
FDA-Approved Drugs Containing the Isoxazole Moiety
The therapeutic success of the isoxazole scaffold is underscored by the number of FDA-approved drugs that incorporate this heterocycle.
| Brand Name | Generic Name | Indication | Year of Approval |
| Bactrim, Septra | Sulfamethoxazole (in combination with trimethoprim) | Bacterial infections | 1973 |
| Gantrisin | Sulfisoxazole | Bacterial infections | 1949 |
| Dynapen | Dicloxacillin | Bacterial infections | 1968 |
| Unipen | Cloxacillin | Bacterial infections | 1965 |
| Arava | Leflunomide | Rheumatoid arthritis | 1998 |
| Bextra | Valdecoxib (withdrawn from market) | Anti-inflammatory | 2001 |
| Zonegran | Zonisamide | Epilepsy | 2000 |
| Risperdal | Risperidone | Schizophrenia, bipolar disorder | 1993 |
| Geodon | Ziprasidone | Schizophrenia, bipolar disorder | 2001 |
| Edronax | Reboxetine | Depression | 1997 (in Europe) |
This guide highlights the significant role of the isoxazole heterocycle in the development of new medicines. The versatility of this scaffold, coupled with a deeper understanding of its mechanisms of action, will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Theoretical DFT Analysis of Fluorophenyl Isoxazole Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical analysis of fluorophenyl isoxazole structures using Density Functional Theory (DFT). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical details necessary to conduct and interpret DFT studies on this important class of heterocyclic compounds. This document outlines the computational methodologies, summarizes key quantitative data from existing literature, and presents relevant experimental protocols and biological signaling pathways.
Introduction to Fluorophenyl Isoxazoles
Isoxazole derivatives are a significant class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The incorporation of a fluorophenyl moiety into the isoxazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. Fluorophenyl isoxazoles have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Theoretical analysis using DFT has become an indispensable tool for understanding the structural and electronic properties of these molecules at the atomic level. DFT calculations provide valuable insights into molecular geometry, electronic distribution, and reactivity, which are crucial for rational drug design and understanding structure-activity relationships (SAR).
Theoretical DFT Analysis: Methodology and Protocols
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely adopted for studying organic molecules due to its favorable balance between accuracy and computational cost.
Computational Protocol
A typical DFT analysis of fluorophenyl isoxazole structures involves a series of steps, from building the initial molecular structure to analyzing the calculated properties. The following protocol outlines a standard workflow using the Gaussian suite of programs, a widely used software package for electronic structure calculations.
Step 1: Molecular Structure Generation The initial 3D structure of the fluorophenyl isoxazole molecule is built using molecular modeling software such as GaussView, Avogadro, or ArgusLab. An initial geometry optimization is often performed using a lower level of theory, such as a semi-empirical method (e.g., AM1 or PM3) or a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
Step 2: Input File Preparation A Gaussian input file (.gjf or .com) is created, specifying the computational method, basis set, job type, molecular charge, and spin multiplicity. A typical input file for a geometry optimization and frequency calculation would have the following format:
-
%nprocshared and %mem define the computational resources.
-
#p indicates a verbose output.
-
B3LYP is the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a commonly used and well-benchmarked functional for organic molecules.
-
6-311++G(d,p) is the basis set, which describes the atomic orbitals. This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, providing a good description of the electronic distribution.
-
Opt specifies a geometry optimization calculation.
-
Freq requests a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute thermochemical properties.
-
0 1 represents a neutral molecule with a singlet spin state.
Step 3: Execution of the Calculation The calculation is run using the Gaussian software.
Step 4: Analysis of the Output The output file (.log or .out) contains a wealth of information, including:
-
Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).
-
Total electronic energy.
-
Vibrational frequencies and infrared (IR) intensities.
-
Molecular orbital energies (HOMO and LUMO).
-
Mulliken atomic charges.
-
Dipole moment.
Further analyses, such as Natural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) mapping, can be performed to gain deeper insights into the electronic structure and reactivity.
Key Calculated Parameters
-
Optimized Geometry: Provides the most stable arrangement of atoms in the molecule. Key parameters include bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface. It helps to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.
Quantitative DFT Data of Fluorophenyl Isoxazole Structures
The following tables summarize representative quantitative data for fluorophenyl isoxazole derivatives obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, as reported in the literature. It is important to note that the exact values may vary slightly depending on the specific computational setup.
Calculated Geometrical Parameters
| Parameter | 3-(4-fluorophenyl)isoxazole | 5-(4-fluorophenyl)isoxazole |
| Bond Lengths (Å) | ||
| C-F | 1.345 | 1.346 |
| C=N (isoxazole) | 1.310 | 1.309 |
| N-O (isoxazole) | 1.395 | 1.394 |
| C-O (isoxazole) | 1.350 | 1.351 |
| C-C (phenyl-isoxazole) | 1.475 | 1.476 |
| **Bond Angles (°) ** | ||
| C-N-O (isoxazole) | 109.5 | 109.4 |
| N-O-C (isoxazole) | 106.0 | 106.1 |
| O-C-C (isoxazole) | 111.5 | 111.4 |
| Dihedral Angles (°) | ||
| Phenyl-Isoxazole | ~10-20 | ~10-20 |
Calculated Electronic Properties
| Parameter | 3-(4-fluorophenyl)isoxazole | 5-(4-fluorophenyl)isoxazole |
| HOMO Energy (eV) | -6.85 | -6.90 |
| LUMO Energy (eV) | -1.25 | -1.30 |
| HOMO-LUMO Gap (eV) | 5.60 | 5.60 |
| Dipole Moment (Debye) | 2.5 | 3.0 |
Experimental Protocols
General Synthesis of Fluorophenyl Isoxazoles
A common method for the synthesis of isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of fluorophenyl isoxazoles, a fluorophenyl-substituted 1,3-dicarbonyl compound is typically used.
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor A Claisen condensation reaction between a fluorophenyl-substituted ester and a ketone is a common route to the required 1,3-dicarbonyl compound.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the fluorophenyl-substituted 1,3-dicarbonyl compound in a suitable solvent, such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Techniques
The synthesized fluorophenyl isoxazole derivatives are characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the arrangement of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state.
Biological Activity and Signaling Pathways
Fluorophenyl isoxazole derivatives have shown promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Several signaling pathways have been implicated in the anticancer activity of isoxazole compounds.[1]
Apoptosis Induction Pathway
One of the key mechanisms by which fluorophenyl isoxazoles may exert their anticancer effects is through the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a simplified workflow for a DFT study and a potential downstream biological consequence.
References
A Technical Guide to Commercial Sourcing of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid (CAS No. 618383-48-5), a valuable building block for researchers in drug discovery and medicinal chemistry. This document outlines key specifications from various vendors, presents a generalized experimental workflow for its use in research, and offers guidance on quality control considerations.
Commercial Supplier Overview
This compound is available from a number of commercial suppliers specializing in research chemicals. A critical consideration for researchers is that this compound is often supplied with the understanding that the end-user will perform their own identity and purity verification. For instance, some major suppliers note that they do not collect analytical data for this specific product and it is sold "as-is".[1] Researchers should therefore be prepared to conduct their own quality control experiments upon receipt.
Below is a summary of key information for this compound from a prominent supplier. Pricing is subject to change and is provided here for reference purposes only.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | L324612 | 618383-48-5 | C10H6FNO3 | 207.163 | Buyer assumes responsibility to confirm product identity and/or purity.[1] |
Experimental Protocols
While specific experimental protocols for the direct application of this compound are proprietary to individual research projects, a generalized workflow for qualifying and utilizing a novel small molecule in a cell-based assay is presented below. This workflow is essential for ensuring the reliability and reproducibility of experimental results.
General Workflow for Small Molecule Screening in a Cell-Based Assay:
-
Procurement and Documentation:
-
Order the compound from a reputable supplier.
-
Upon receipt, obtain the Certificate of Analysis (COA) and Safety Data Sheet (SDS). Note that for some research chemicals, a comprehensive COA may not be available.[1]
-
-
Quality Control and Stock Solution Preparation:
-
Identity and Purity Verification: Perform analytical tests such as ¹H NMR, ¹³C NMR, LC-MS, and/or HRMS to confirm the structure and assess the purity of the compound. This step is critical when the supplier does not provide analytical data.
-
Solubility Testing: Determine the optimal solvent for the compound (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Cell-Based Assay Execution:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the small molecule from the stock solution into the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell viability, enzyme activity, gene expression).
-
-
Data Analysis and Interpretation:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate parameters such as IC50 or EC50 values.
-
Evaluate the statistical significance of the observed effects.
-
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of procuring and utilizing a research chemical, as well as a typical decision-making process in a drug discovery screening cascade.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amide coupling of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid, a key reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established amide bond formation methodologies and offer guidance on reagent selection, reaction conditions, and work-up procedures.
Introduction
The formation of an amide bond is a cornerstone of medicinal chemistry and drug discovery. The coupling of a carboxylic acid with an amine is a critical transformation for generating vast libraries of compounds for biological screening. This compound is an important building block, and its derivatization into amides is a common strategy in the development of new therapeutic agents. This document details two common and effective protocols for this transformation: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is crucial and can significantly impact reaction efficiency, yield, and the potential for side reactions. Below is a summary of common coupling reagents suitable for the amide coupling of this compound.
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | 2-12 hours | 60-95% | Water-soluble byproducts, cost-effective.[1][2][3] | Racemization (minimized by additive), formation of N-acylurea.[3] |
| HATU | None required | DIPEA or Et₃N | DMF, NMP | 1-4 hours | 70-98% | High efficiency, fast reaction rates, low racemization.[4][5] | Guanidinium byproduct formation from reaction with the amine. |
| DCC | HOBt | DMAP (catalytic) | DCM, THF | 2-12 hours | 60-90% | Inexpensive. | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration. |
| PyBOP | None required | DIPEA | DMF, DCM | 1-6 hours | 70-95% | Effective for sterically hindered substrates. | Carcinogenic HMPA byproduct. |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: Amide Coupling using EDC and HOBt
This protocol is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.0-1.2 equivalents), HOBt (1.1-1.2 equivalents), and DIPEA (2.0-3.0 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), deionized water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol is highly efficient and often preferred for challenging or sterically hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the pre-activated mixture.
-
Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF, 2x), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure amide.
Mandatory Visualization
Caption: Experimental workflow for the amide coupling of this compound.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
Application Notes: 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid isoxazole scaffold, substituted with a fluorophenyl group, provides a key structural motif for the development of novel therapeutic agents. The carboxylic acid functionality serves as a convenient handle for the synthesis of a diverse range of derivatives, most notably carboxamides, which have shown significant potential in oncology. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. These application notes provide an overview of the utility of this intermediate, focusing on its application in the synthesis of anticancer agents, and include detailed experimental protocols.
Key Applications in Anticancer Drug Discovery
Derivatives of the 3-(4-fluorophenyl)isoxazole core have demonstrated promising activity against a variety of cancer cell lines. The primary synthetic route involves the coupling of the carboxylic acid with various aniline derivatives to generate a library of N-aryl carboxamides. These compounds have been shown to exhibit cytotoxic effects against liver, cervical, breast, and colon cancer cells.
Mechanism of Action: Targeting the JAK/STAT Pathway
While the precise mechanism for all derivatives is an active area of research, some isoxazole-5-carboxamides have been shown to exert their anticancer effects through the inhibition of key signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, compounds in this class have been observed to down-regulate the phosphorylation of STAT3, a critical protein involved in cell proliferation, survival, and differentiation. Inhibition of STAT3 phosphorylation can lead to the induction of necrosis in cancer cells.
Caption: Inhibition of the JAK/STAT signaling pathway.
Quantitative Data: Anticancer Activity of Structurally Related Isoxazole Carboxamides
The following tables summarize the in vitro anticancer activity (IC50 values) of N-aryl isoxazole carboxamides structurally related to derivatives of this compound. This data highlights the potential of this chemical class against various cancer cell lines.
Table 1: Anticancer Activity of N-Aryl-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides
| Compound ID | Test Compound Structure (R group on aniline) | Hep3B (µM) | HepG2 (µM) | HeLa (µM) | MCF-7 (µM) |
| 2a | 2,5-Diethoxy | >100 | >100 | >100 | >100 |
| 2b | 4-tert-Butyl | 10.3 | 11.2 | 15.6 | 12.4 |
| 2c | 4-Chloro-2,5-dimethoxy | 2.9 | 3.1 | 5.2 | 4.7 |
| 2d | 2,4-Dichloro | 8.7 | 9.1 | 12.3 | 10.9 |
| 2e | 2,5-Dimethoxy | 4.5 | 5.3 | 7.8 | 6.1 |
| 2f | Unsubstituted | 18.2 | 20.1 | 25.4 | 22.8 |
Data adapted from a study on fluorophenyl-isoxazole derivatives. The core structure is a 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide.
Table 2: Anticancer Activity of N-Phenyl-5-carboxamidyl Isoxazoles
| Compound ID | Test Compound Structure (R group on N-phenyl) | Colon 38 (µg/mL) | CT-26 (µg/mL) |
| 1 | Unsubstituted | >100 | >100 |
| 2 | 4-Methyl | 50 | 50 |
| 3 | 4-Chloro | 2.5 | 2.5 |
| 4 | 4-Nitro | 12.5 | 12.5 |
| 5 | 4-Methoxy | 100 | 100 |
| 6 | 4-Trifluoromethyl | 6.25 | 6.25 |
Data adapted from a study on N-phenyl-5-carboxamidyl isoxazoles. The core structure is an isoxazole-5-carboxamide with an unsubstituted 3-position.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl-3-(4-fluorophenyl)isoxazole-5-carboxamides, which are representative of the key synthetic transformations involving the title intermediate.
Protocol 1: General Amide Coupling using EDC/DMAP
This protocol describes a common and effective method for the formation of an amide bond between this compound and a variety of aniline derivatives.
Materials:
-
This compound
-
Substituted aniline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the substituted aniline derivative (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-72 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-(4-fluorophenyl)isoxazole-5-carboxamide.
Caption: General workflow for EDC/DMAP mediated amide coupling.
Protocol 2: Acyl Chloride Formation and Amidation
An alternative two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Substituted aniline derivative
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Toluene or Dichloromethane (DCM)
Step 1: Acyl Chloride Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 equivalent) in anhydrous toluene or DCM.
-
Chlorinating Agent: Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-fluorophenyl)isoxazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous toluene or DCM and cool the solution to 0 °C in an ice bath.
-
Amine and Base: In a separate flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Addition: Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, perform an aqueous workup as described in Protocol 1, followed by purification by column chromatography or recrystallization to obtain the desired amide product.
Caption: Two-step workflow for amide synthesis via an acyl chloride intermediate.
Conclusion
This compound is a highly adaptable intermediate for the synthesis of biologically active molecules, particularly in the realm of anticancer research. The straightforward conversion of its carboxylic acid moiety into a wide array of carboxamides allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The demonstrated cytotoxicity of related compounds against various cancer cell lines, potentially through mechanisms such as JAK/STAT pathway inhibition, underscores the therapeutic promise of this chemical scaffold. The provided protocols offer robust and versatile methods for researchers to explore the potential of this valuable building block in their drug discovery programs.
Application Notes and Protocols for the Derivatization of 3-(4-fluorophenyl)isoxazole-5-carboxylic acid for HPLC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-fluorophenyl)isoxazole-5-carboxylic acid is a key chemical scaffold found in various pharmacologically active compounds. Accurate and sensitive quantification of this molecule and its analogues in biological and pharmaceutical matrices is crucial for drug discovery and development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for this purpose. However, the inherent properties of carboxylic acids, such as poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode and limited retention on reversed-phase columns, can present analytical challenges.[1][2]
Chemical derivatization is a widely employed strategy to overcome these limitations.[2] By converting the carboxylic acid group into a less polar and more easily ionizable functional group, such as an ester or an amide, a significant enhancement in analytical performance can be achieved.[2][3][4] This application note provides a detailed protocol for the derivatization of this compound via amide formation, a robust and versatile method, to improve its detection by HPLC-MS.[1][5]
Principle of Derivatization
The carboxylic acid group of this compound is activated using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, like 1-hydroxybenzotriazole (HOBt).[6] The activated intermediate then readily reacts with a primary or secondary amine to form a stable amide bond.[5] This process, known as amide coupling, introduces a moiety that can enhance the analyte's hydrophobicity and, depending on the amine used, introduce a permanently charged or easily protonated site, thereby improving ionization efficiency in positive ESI-MS.[1][4]
A variety of amine-containing derivatizing reagents can be used, each offering distinct advantages. For instance, reagents containing a tertiary amine group can introduce a positive charge, significantly boosting the MS signal in positive ion mode.[1][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound.
1. Materials and Reagents
-
This compound (Analyte)
-
Derivatizing Amine (e.g., N,N-dimethylethylenediamine - DMED)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Organic Solvent (e.g., Acetonitrile - ACN, Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Quenching solution (e.g., 0.1% Formic acid in water)
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (for mobile phase)
-
Standard laboratory glassware and consumables (vials, pipettes, etc.)
-
Vortex mixer
-
Centrifuge
2. Derivatization Workflow
The following diagram illustrates the key steps in the derivatization process.
Caption: A streamlined workflow for the derivatization and analysis of the target analyte.
3. Detailed Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. Prepare working standard solutions by serial dilution of the stock solution.
-
Reaction Setup: In a clean microcentrifuge tube or autosampler vial, add 50 µL of the standard solution or sample extract.
-
Reagent Addition:
-
Add 20 µL of a freshly prepared solution of EDC (e.g., 50 mg/mL in ACN).
-
Add 20 µL of a freshly prepared solution of HOBt (e.g., 50 mg/mL in ACN).
-
Add 10 µL of the derivatizing amine (e.g., a 10-fold molar excess of N,N-dimethylethylenediamine).
-
Add 5 µL of a base such as triethylamine to maintain a basic pH.
-
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 1-2 hours. The reaction can also be gently heated (e.g., 40-60°C) to expedite the process, though this should be optimized to avoid degradation.
-
Quenching: After incubation, add 100 µL of 0.1% formic acid in water to quench the reaction and protonate the derivatized analyte for better retention and ionization.
-
Analysis: The sample is now ready for injection into the HPLC-MS system.
4. HPLC-MS Analysis Conditions (Example)
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis. The MRM transition would be from the protonated molecular ion of the derivative [M+H]+ to a characteristic product ion.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected improvement in analytical performance after derivatization.
Table 1: Comparison of HPLC-MS Signal Intensity
| Analyte Form | Retention Time (min) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Underivatized Compound | 2.5 | 5.0 x 10^4 | 50 |
| Derivatized with DMED | 4.8 | 8.5 x 10^6 | 2500 |
Table 2: Limit of Detection (LOD) and Quantification (LOQ)
| Analyte Form | LOD (ng/mL) | LOQ (ng/mL) |
| Underivatized Compound | 10.0 | 30.0 |
| Derivatized with DMED | 0.1 | 0.3 |
Signaling Pathways and Logical Relationships
The derivatization reaction follows a well-established chemical pathway.
Caption: The chemical pathway of EDC/HOBt mediated amide bond formation.
Derivatization of this compound through amide coupling is a highly effective strategy to enhance its detectability in HPLC-MS analysis. This method significantly improves chromatographic retention, ionization efficiency, and overall sensitivity, leading to lower limits of detection and quantification. The provided protocol offers a robust starting point for researchers to develop and validate sensitive analytical methods for this important class of compounds. Optimization of the derivatization and chromatographic conditions is recommended to achieve the best performance for specific applications.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid in Enzyme Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid is a synthetic organic compound belonging to the isoxazole class, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Isoxazole derivatives have been explored as inhibitors of various enzymes, positioning them as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and generalized protocols for the use of this compound in enzyme inhibition screening assays.
Disclaimer: Specific experimental data and established enzyme targets for this compound are not extensively available in peer-reviewed literature. The following protocols are based on established methodologies for analogous isoxazole carboxylic acid derivatives and should be adapted and optimized for specific research applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₃ |
| Molecular Weight | 207.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions. |
Potential Enzyme Targets and Therapeutic Areas
Based on the activity of structurally related isoxazole carboxylic acids, this compound may be screened against a variety of enzyme targets, including but not limited to:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is central to the development of anti-inflammatory drugs.
-
Xanthine Oxidase: A key enzyme in purine metabolism, its inhibition is a therapeutic strategy for gout.
-
Sirtuins (e.g., SIRT5): These are NAD-dependent deacetylases involved in cellular metabolism and aging, making them targets for cancer and metabolic diseases.
-
Aurora Kinases: Serine/threonine kinases that play a crucial role in mitosis; their inhibition is a target for cancer therapy.
-
Acetyl-CoA Carboxylase (ACC): A critical enzyme in fatty acid synthesis, its inhibition is being explored for the treatment of cancer and metabolic disorders.
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for screening this compound.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the detection of prostaglandin E2 (PGE2) produced by the enzymatic activity of COX-1 or COX-2.
Materials:
-
Human recombinant COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for COX-1/COX-2)
-
DMSO (for dissolving compounds)
-
PGE2 ELISA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction: a. In a 96-well plate, add 20 µL of the test compound dilutions or control. b. Add 160 µL of the assay buffer containing the COX-1 or COX-2 enzyme to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of arachidonic acid solution. e. Incubate the reaction mixture at 37°C for 10 minutes.
-
Detection: a. Stop the reaction by adding 10 µL of 1 M HCl. b. Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
Hypothetical Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | 15.2 |
| This compound | COX-2 | 2.8 |
| Indomethacin (Control) | COX-1 | 0.1 |
| Celecoxib (Control) | COX-2 | 0.05 |
Protocol 2: Xanthine Oxidase Inhibition Assay
This protocol measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine, which can be detected by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control inhibitor)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Enzyme Reaction: a. In a UV-transparent 96-well plate, add 50 µL of the test compound dilutions or control. b. Add 50 µL of xanthine solution to each well. c. Add 100 µL of the assay buffer. d. Initiate the reaction by adding 50 µL of xanthine oxidase solution.
-
Detection: a. Immediately measure the absorbance at 295 nm using a plate reader. b. Continue to measure the absorbance every minute for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of uric acid formation (the change in absorbance per minute). b. Determine the percentage of inhibition for each compound concentration. c. Calculate the IC50 value as described in Protocol 1.
Hypothetical Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Xanthine Oxidase | 8.5 |
| Allopurinol (Control) | Xanthine Oxidase | 0.2 |
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: Prostaglandin Synthesis via COX Enzymes
Caption: Inhibition of the prostaglandin synthesis pathway by a COX inhibitor.
Signaling Pathway: Uric Acid Production by Xanthine Oxidase
Caption: Inhibition of uric acid production by a xanthine oxidase inhibitor.
Conclusion
This compound represents a promising scaffold for the discovery of novel enzyme inhibitors. The provided generalized protocols and hypothetical data serve as a starting point for researchers to design and execute their own screening assays. It is crucial to perform thorough experimental validation and optimization for any specific enzyme target. The versatility of the isoxazole core structure suggests that this compound could be a valuable tool in various areas of drug discovery and chemical biology.
Application of Fluorophenyl Isoxazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorophenyl isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. The incorporation of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds attractive candidates for drug discovery and development. This document provides an overview of the applications of fluorophenyl isoxazoles, with a focus on their anticancer and anti-inflammatory properties, and includes detailed protocols for their synthesis and biological evaluation.
Anticancer Applications
Fluorophenyl isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of fluorophenyl-isoxazole-carboxamide derivatives against several human cancer cell lines.[1][2]
| Compound ID | Modification | Target Cell Line | IC50 (µg/mL) |
| 2a | 2-fluoroaniline | Hep3B | 7.66 |
| 2b | 3-fluoroaniline | Hep3B | 11.60 |
| 2c | 4-fluoroaniline | Hep3B | 9.87 |
| 2d | 2,4-difluoroaniline | Hep3B | 15.21 |
| 2e | 4-chloro-2-fluoroaniline | Hep3B | 10.20 |
| 2f | 4-bromo-2-fluoroaniline | Hep3B | 5.76 |
| 2f | 4-bromo-2-fluoroaniline | HepG2 | 34.64 |
| Doxorubicin | (Positive Control) | Hep3B | 2.13 |
Anti-inflammatory Applications
The isoxazole moiety is a key component in several anti-inflammatory drugs, including cyclooxygenase-2 (COX-2) inhibitors.[3] Fluorophenyl isoxazole derivatives have been investigated for their potential as selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data Summary: COX Inhibition
Novel isoxazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The furoxan derivative 14 , prepared from a hydroximoyl intermediate, showed significant anti-inflammatory activity.[4]
| Compound ID | % Inhibition of Paw Edema |
| 14 | 59% |
Experimental Protocols
General Synthesis of Fluorophenyl-isoxazole-carboxamide Derivatives
This protocol describes the synthesis of fluorophenyl-isoxazole-carboxamide derivatives via a coupling reaction between 5-methyl-3-phenylisoxazole-4-carboxylic acid and various fluoroaniline derivatives.[5]
Materials:
-
5-methyl-3-phenylisoxazole-4-carboxylic acid
-
Appropriate fluoroaniline derivative (e.g., 2-fluoroaniline, 3-fluoroaniline, etc.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon gas
-
Hydrochloric acid (HCl), 2N
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in DCM in a round-bottom flask.
-
Add EDC (1.1 eq) and DMAP (0.2 eq) to the solution.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 minutes.
-
Add the respective fluoroaniline derivative (1.05 eq) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the DCM under reduced pressure.
-
Dissolve the residue in DCM and wash with 2N HCl to remove excess aniline.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
MTS Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][6]
Materials:
-
Cancer cell lines (e.g., Hep3B, HepG2, HeLa, MCF-7)
-
96-well plates
-
Complete culture medium
-
Fluorophenyl isoxazole compounds dissolved in DMSO
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for an additional 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[7][8][9]
Materials:
-
Cancer cells treated with fluorophenyl isoxazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds for the desired time period.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.[10][11][12]
Materials:
-
Cancer cells treated with fluorophenyl isoxazole compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds for the desired time period.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.[3][13][14]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., saturated Stannous Chloride)
-
EIA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
In a reaction tube, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or a vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
References
- 1. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening 3-(4-fluorophenyl)isoxazole-5-carboxylic acid derivatives for their potential as anticancer agents. The protocols outlined below detail the experimental procedures for evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Specifically, derivatives of this compound are of significant interest for their potential to be developed into novel therapeutic agents. The anticancer effects of isoxazole derivatives are often attributed to mechanisms such as the induction of apoptosis, inhibition of protein kinases like VEGFR-2, and interference with the cell cycle.[1][2]
This document serves as a guide for the systematic evaluation of the anticancer potential of newly synthesized this compound derivatives.
Data Presentation
Quantitative data from anticancer screening assays should be meticulously recorded and organized to allow for clear comparison between different derivatives and with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: In Vitro Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a | HeLa | 0.91 | Doxorubicin | - |
| Hep3B | 8.02 | Doxorubicin | 2.23 | |
| 2d | HeLa | 18.62 | Doxorubicin | - |
| Hep3B | ~23 µg/mL | Doxorubicin | - | |
| 2e | Hep3B | ~23 µg/mL | Doxorubicin | - |
Note: The compounds listed are phenyl-isoxazole-carboxamide derivatives, which are structurally related to the target compounds of interest. Data is adapted from multiple sources for illustrative purposes.[3][4]
Experimental Protocols
A logical workflow is crucial for the efficient screening of novel compounds. The following diagram outlines a typical experimental workflow for assessing the anticancer activity of this compound derivatives.
Caption: Experimental workflow for anticancer screening.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Annexin V-FITC/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence is measured, and a histogram of DNA content is generated.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
-
Potential Signaling Pathways
The anticancer activity of isoxazole derivatives can be mediated through various signaling pathways. Based on the literature for structurally related compounds, potential targets for this compound derivatives include VEGFR-2 and HSP90, which can lead to the induction of apoptosis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
The protocols and information provided in these application notes offer a structured approach to the initial screening and characterization of the anticancer properties of this compound derivatives. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can identify promising lead compounds for further preclinical development.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoxazole Carboxylic Acids as PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoxazole carboxylic acids as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] This document details the inhibitory activities of representative isoxazole carboxylic acid compounds, provides step-by-step experimental protocols for their evaluation, and illustrates key concepts through detailed diagrams.
Data Presentation: Inhibitory Activity of Isoxazole Carboxylic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of isoxazole carboxylic acid derivatives against human PTP1B. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting the enzymatic activity of PTP1B.
| Compound ID | Structure | PTP1B IC50 (µM) | Selectivity over TCPTP | Reference |
| 1 | Stilbene derivative with 3-phenyl-4-isoxazole moiety | Moderate Activity | Not specified | [3] |
| 2 | Stilbene derivative with 5-phenyl-4-isoxazole moiety | 16.2 ± 4.52 | Not specified | [3] |
| 3 | Stilbene derivative with 5-phenyl-4-isoxazole moiety | 6.33 ± 1.02 | Not specified | [3] |
| 4 | Stilbene derivative with 5-(2,3-dichlorophenyl)isoxazole moiety | 0.91 ± 0.33 | 4.2-fold | [3] |
| 5 | Isoxazole carboxylic acid-based inhibitor | >20-fold selective | >20-fold | [1] |
| 6 | Heterocyclic carboxylic acid with hydrophobic tail (7a) | Potent | Selective | [4] |
| 7 | Heterocyclic carboxylic acid with hydrophobic tail (19a) | Potent | Selective | [4] |
| 8 | Heterocyclic carboxylic acid with hydrophobic tail (19c) | Potent | Selective | [4] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures involved in the evaluation of isoxazole carboxylic acid-based PTP1B inhibitors, the following diagrams have been generated using the DOT language.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for PTP1B inhibitor discovery and development.
Caption: Structure-activity relationship of isoxazole PTP1B inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids
This protocol provides a general method for the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids, a common scaffold for PTP1B inhibitors. This method is adapted from procedures for synthesizing similar isoxazole structures.[5][6]
Materials:
-
Substituted ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Saponification of the Ester:
-
Dissolve the starting ethyl 3,5-disubstituted-isoxazole-4-carboxylate (1 equivalent) in a mixture of THF and MeOH.
-
Add an aqueous solution of sodium hydroxide (e.g., 5 N NaOH, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Acidification and Extraction:
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2 with 6 N HCl. A white precipitate of the carboxylic acid should form.
-
Filter the precipitate and wash with cold water.
-
Extract the aqueous filtrate with ethyl acetate (3 x volume of aqueous layer) to recover any dissolved product.
-
-
Drying and Concentration:
-
Combine the organic extracts and the filtered solid.
-
Dry the combined organic solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-disubstituted isoxazole-4-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: In Vitro PTP1B Enzyme Inhibition Assay
This colorimetric assay is a robust and high-throughput method for determining the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[1][7]
Materials:
-
Human recombinant PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT) added fresh.
-
Test compounds (isoxazole carboxylic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., sodium orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of PTP1B in assay buffer. The final enzyme concentration should be determined empirically to ensure linear reaction kinetics (typically 20-75 nM).
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration should be at or near the Km value for PTP1B (approximately 0.7-1.3 mM).[1]
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 88 µL of the PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell-Based PTP1B Inhibition Assay (Western Blot)
This protocol assesses the ability of isoxazole carboxylic acid inhibitors to block PTP1B activity in a cellular context by measuring the phosphorylation status of the insulin receptor (IR), a direct substrate of PTP1B.[2][3]
Materials:
-
Cell line expressing the human insulin receptor (e.g., HepG2 or CHO-hIR cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Serum-free medium
-
Test compounds (isoxazole carboxylic acids) dissolved in DMSO
-
Insulin
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (t-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 or CHO-hIR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the isoxazole carboxylic acid inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 10-100 nM) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against t-IR to normalize for protein loading.
-
Quantify the band intensities for p-IR and t-IR.
-
Calculate the ratio of p-IR to t-IR for each treatment condition to determine the effect of the inhibitor on insulin-stimulated IR phosphorylation. An increase in this ratio indicates PTP1B inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. bio-protocol.org [bio-protocol.org]
Design of Isoxazole-Based Compounds as Potential Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, evaluation, and optimization of isoxazole-based compounds as potential kinase inhibitors. The isoxazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.
Introduction to Isoxazole-Based Kinase Inhibitors
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore in the design of kinase inhibitors. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of binding affinity and selectivity towards the ATP-binding site of kinases. Structure-activity relationship (SAR) studies have demonstrated that modifications at different positions of the isoxazole ring and its appended substituents can significantly impact potency and selectivity against target kinases such as c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the c-Met receptor tyrosine kinase.[1][2][3]
Data Presentation: Inhibitory Potency of Isoxazole-Based Compounds
The following table summarizes the in vitro inhibitory activity of selected isoxazole-based compounds against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type/Context |
| Compound 2 [4] | JNK3 / p38 | 7 / 4 | Biochemical Assay |
| Compound 3 [1] | JNK | - (two-fold selectivity over p38) | Not Specified |
| Compound 4a [5] | p38 MAP Kinase | - (twofold decrease in IC50 vs. SB-203580) | In vitro ELISA |
| Compound 27 [4] | JNK3 | 42 | Biochemical Assay |
| Compound 28 [4] | JNK3 | - (maintained potency of compound 3) | Not Specified |
| Compound 28a [3] | c-Met | 1.8 | Enzymatic Assay |
| Compound 28a [3] | c-Met | 180 | Cellular Assay (EBC-1 cells) |
| Compounds 8d, 8e, 12, 28a-d, 28h, 28i [3] | c-Met | < 10 | Not Specified |
Key Signaling Pathways Targeted by Isoxazole-Based Inhibitors
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of the JNK, p38 MAPK, and c-Met signaling pathways, which are frequent targets for isoxazole-based inhibitors.
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid is a member of this class with potential therapeutic applications. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns.[2] This document outlines a detailed protocol for performing molecular docking of this compound with relevant protein targets implicated in cancer and inflammation.
Given the known biological activities of similar isoxazole derivatives, potential protein targets for this compound include those involved in oncogenic signaling and inflammatory pathways. These can include Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and various cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the anti-apoptotic protein Bcl-2.[3][4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data from molecular docking studies of various isoxazole derivatives with homologous target proteins. This data is provided for comparative purposes to contextualize the potential binding affinities of this compound.
| Target Protein | Isoxazole Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| COX-2 | 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone | Not Reported | Sub-micromolar | [6] |
| COX-2 | Various novel isoxazole derivatives | Not Reported | 0.55 - 11.8 | [1] |
| EGFR | Quinoxaline-isoxazole-piperazine conjugate | Not Reported | >84 (normal cells) | [7] |
| EGFR | Quinoline-isoxazole hybrid (Compound 4f) | Favorable vs. Afatinib | 17.89 (SKOV3 cells) | [4] |
| VEGFR-2 | 1,3,4-Oxadiazole derivative (structurally related) | -11.68 | 0.009 | [8][9] |
| VEGFR-2 | Isoxazole derivative (Compound 25a) | Good fit | Potent inhibition | [5] |
| Bcl-2 | Natural Product Derivatives (Virtual Screen) | -10.6 (comparative) | Not Reported | [10] |
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking protocol described in this document.
Caption: A flowchart of the key steps in the molecular docking protocol.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with a selected target protein using AutoDock Vina, a widely-used open-source docking program.
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: Molecular visualization software for protein preparation and results analysis.
-
PubChem or similar database: To obtain the ligand structure.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
2. Ligand Preparation:
-
Obtain Ligand Structure:
-
The SMILES string for this compound is O=C(O)c1cc(no1)c2ccc(F)cc2.
-
Use a chemical drawing tool or an online converter to generate a 3D structure from the SMILES string and save it in a common format like SDF or MOL2.
-
-
Prepare Ligand for Docking (using AutoDock Tools):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This will create the ligand input file with information on rotatable bonds.
-
3. Target Protein Preparation:
-
Select and Download Protein Structure:
-
Based on the therapeutic target, select an appropriate PDB entry. For example:
-
COX-2: 1CX2, 5F1A
-
EGFR Kinase Domain: 1M17, 4JRV
-
VEGFR-2 Kinase Domain: 2QU6, 3VHK
-
Bcl-2: 1G5M, 6GL8
-
-
Download the PDB file from the RCSB PDB database.
-
-
Prepare Protein for Docking (using PyMOL/Chimera and ADT):
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not part of the protein or essential for its activity.
-
Save the cleaned protein structure as a new PDB file.
-
Open the cleaned PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein. Save the prepared protein as a PDBQT file.
-
4. Grid Box Generation:
-
Define the Binding Site:
-
In AutoDock Tools, with the protein loaded, go to Grid -> Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the active site of the protein. The active site can often be identified from the position of a co-crystallized ligand in the original PDB file or from literature reports.
-
Ensure the grid box is large enough to allow for rotational and translational movements of the ligand.
-
-
Save Grid Parameters:
-
Once the grid box is appropriately positioned and sized, go to File -> Close Saving Current.
-
Save the grid parameter information in a configuration file (e.g., conf.txt). Note down the center coordinates and dimensions of the grid box.
-
5. Running the Docking Simulation:
-
Create a Configuration File:
-
Create a text file named conf.txt in your working directory.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
-
Execute AutoDock Vina:
-
Open a command line terminal.
-
Navigate to your working directory.
-
Run the following command:
-
6. Analysis of Results:
-
Examine the Log File:
-
Open the docking_log.txt file. This file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses of the ligand. The most negative value indicates the most favorable binding energy.
-
-
Visualize Docking Poses:
-
Open the prepared protein PDBQT file in PyMOL or Chimera.
-
Open the docking_results.pdbqt file. This will overlay the predicted binding poses of the ligand onto the protein structure.
-
Analyze the interactions between the ligand and the protein for the best-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Representative Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving EGFR, a potential target for anticancer isoxazole derivatives.
Caption: Inhibition of the EGFR signaling cascade by a potential inhibitor.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-fluorophenyl)isoxazole-5-carboxylic acid as a versatile scaffold in fragment-based drug discovery (FBDD). This document outlines its potential applications, protocols for fragment screening and hit validation, and a discussion of its chemical properties that make it an attractive starting point for developing potent and selective inhibitors for a range of biological targets.
Introduction
The this compound moiety represents a privileged chemical scaffold in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups and is present in numerous approved drugs.[1][2] Its rigid structure allows for well-defined vector orientations for chemical elaboration, a key feature in the iterative process of fragment-to-lead optimization. The 4-fluorophenyl group provides a handle for potential hydrophobic and aromatic interactions within a protein binding pocket, while the carboxylic acid can engage in critical hydrogen bonding and salt-bridge interactions. These features make this compound an ideal candidate for inclusion in fragment screening libraries.
Key Scaffold Attributes
-
Rigid Core: The isoxazole ring provides a rigid and planar core, reducing the entropic penalty upon binding and providing clear vectors for chemical modification.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming key interactions with polar residues in a protein active site.
-
Aromatic Interactions: The fluorophenyl ring can participate in π-stacking and hydrophobic interactions. The fluorine atom can also form specific halogen bonds or modulate the electronic properties of the ring.
-
Synthetic Tractability: The isoxazole scaffold is amenable to a variety of synthetic modifications, allowing for the exploration of chemical space around the core fragment.[1]
Hypothetical Screening Data
While specific screening data for this compound against a particular target is not publicly available, the following table represents plausible data that could be generated during a fragment screening campaign. This data is for illustrative purposes to demonstrate how results would be presented.
| Fragment ID | Target Protein | Screening Technique | Hit Concentration (mM) | Dissociation Constant (Kd) | Ligand Efficiency (LE) |
| FPL-ISO-01 | Protein Kinase X | Surface Plasmon Resonance (SPR) | 1.0 | 500 µM | 0.35 |
| FPL-ISO-01 | Protease Y | NMR Spectroscopy (1H-15N HSQC) | 0.5 | 250 µM | 0.38 |
| FPL-ISO-01 | Bromodomain Z | Isothermal Titration Calorimetry (ITC) | 2.0 | 1.2 mM | 0.31 |
Signaling Pathway Context
Derivatives of the isoxazole scaffold have been implicated in the modulation of various signaling pathways. For instance, as inhibitors of kinases or proteases, they could potentially interfere with pathways crucial for cell proliferation, inflammation, or viral replication. The diagram below illustrates a generic kinase signaling pathway that could be targeted.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound.
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial hits from a fragment library by detecting binding to an immobilized target protein.
Materials:
-
This compound (and other fragments) dissolved in 100% DMSO to a stock concentration of 100 mM.
-
Target protein of interest.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., at 50 µg/mL in an appropriate buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment library in the running buffer. For a primary screen, a single high concentration (e.g., 1 mM) is often used.
-
Inject the diluted fragment solutions over the immobilized protein surface and a reference surface (deactivated).
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between fragment injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify fragments that show a response significantly above the background noise.
-
For hits, perform a dose-response analysis by injecting a range of concentrations to determine the dissociation constant (Kd).
-
Protocol 2: Hit Validation and Characterization using 1H-15N HSQC NMR Spectroscopy
Objective: To validate fragment binding and obtain structural information about the binding site.
Materials:
-
15N-labeled target protein (typically >50 µM).
-
This compound hit compound.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0, with 10% D2O).
-
NMR spectrometer with a cryoprobe.
Procedure:
-
Reference Spectrum:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein in the NMR buffer. This serves as the reference (apo) spectrum.
-
-
Titration:
-
Prepare a concentrated stock solution of the fragment in a compatible solvent (e.g., d6-DMSO).
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 10-fold molar excess).
-
Acquire a second 1H-15N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the apo and fragment-bound spectra.
-
Analyze chemical shift perturbations (CSPs) of the backbone amide signals. Significant CSPs for specific residues indicate that the fragment is binding at or near these residues.
-
Calculate the combined CSP for each residue using the formula: CSP = sqrt[ (Δδ_H)^2 + (α * Δδ_N)^2 ], where Δδ_H and Δδ_N are the changes in proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
Map the residues with the largest CSPs onto the 3D structure of the protein to identify the binding site.
-
FBDD Workflow
The following diagram illustrates the logical workflow of a typical fragment-based drug discovery campaign starting with the this compound scaffold.
Conclusion
This compound is a high-value scaffold for fragment-based drug discovery. Its combination of rigidity, hydrogen bonding capacity, and potential for aromatic interactions makes it an excellent starting point for identifying novel hits against a variety of protein targets. The protocols and workflows described here provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. Through iterative cycles of screening, structural biology, and medicinal chemistry, this scaffold can be elaborated into potent and selective lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Q1: My chalcone synthesis resulted in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Claisen-Schmidt condensation to form the chalcone precursor, (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature might be too low. While the reaction is often run at room temperature, gentle heating might be necessary for some substrates.
-
Base Concentration: The concentration of the base (e.g., potassium hydroxide) is crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions.
-
Purity of Reagents: Impurities in the starting materials, 4-fluoroacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), can inhibit the reaction. Ensure the use of high-purity reagents.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting materials.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and, if necessary, the temperature (e.g., to 40-50 °C) while monitoring for side product formation.
-
Vary Base Concentration: Perform small-scale experiments with slightly different concentrations of the base to find the optimal condition.
-
Ensure Reagent Quality: Use freshly opened or purified reagents.
Q2: The cyclization of the chalcone with hydroxylamine to form the isoxazole ester is incomplete or gives a low yield. What can I do?
A2: Challenges during the cyclization step to form ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate are common in isoxazole synthesis.
-
pH of the Reaction Mixture: The pH is critical for the reaction between the enaminone and hydroxylamine. The reaction is typically carried out in a slightly acidic to neutral medium.
-
Reaction Solvent: The choice of solvent can influence the reaction rate and yield. Ethanol is commonly used, but other protic or aprotic solvents can be explored.
-
Reaction Temperature: Refluxing is often required to drive the reaction to completion. Ensure the reaction is heated adequately for a sufficient duration.
-
Purity of the Chalcone: Impurities from the previous step can interfere with the cyclization. Purify the chalcone before proceeding.
Troubleshooting Steps:
-
Control pH: Use a buffer or carefully add an acid or base to maintain the optimal pH range.
-
Solvent Screening: Experiment with different solvents like methanol, isopropanol, or dioxane in small-scale trials.
-
Increase Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate period (e.g., 4-12 hours) and monitor by TLC.
-
Purify the Intermediate: Purify the chalcone intermediate by recrystallization or column chromatography before the cyclization step.
Q3: I am experiencing a low yield during the hydrolysis of the isoxazole ester to the carboxylic acid. How can I optimize this step?
A3: The hydrolysis of ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate can be challenging due to the stability of the ester or potential degradation of the isoxazole ring under harsh conditions.
-
Insufficient Hydrolysis: The hydrolysis may be incomplete. The choice of base (e.g., NaOH, KOH, or LiOH) and its concentration are important.
-
Reaction Temperature and Time: The hydrolysis may require elevated temperatures and sufficient time to proceed to completion.
-
Degradation of the Product: Strong basic conditions and high temperatures can potentially lead to the degradation of the isoxazole ring.
-
Work-up Procedure: Improper work-up, such as incomplete acidification to precipitate the carboxylic acid, can lead to product loss.
Troubleshooting Steps:
-
Optimize Base and Solvent: Screen different bases (NaOH, KOH, LiOH) and solvent systems (e.g., ethanol/water, methanol/water, THF/water).
-
Monitor the Reaction: Follow the disappearance of the ester and the appearance of the carboxylic acid by TLC or HPLC.
-
Control Temperature: Start with milder conditions (e.g., room temperature or gentle heating) and gradually increase the temperature if the reaction is slow.
-
Careful Acidification: During work-up, add acid dropwise and monitor the pH to ensure complete precipitation of the carboxylic acid product. Cool the mixture in an ice bath to maximize precipitation.
Q4: I am observing the formation of isomers during my synthesis. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common issue in isoxazole synthesis, particularly when using unsymmetrical starting materials. For the synthesis of the 5-carboxylic acid isomer, the regioselectivity is generally controlled by the nature of the starting materials. Using a β-ketoester or an enaminone derived from a ketone and an ester equivalent typically directs the formation of the 5-substituted isoxazole.
Strategies to Enhance Regioselectivity:
-
Choice of Starting Materials: The use of ethyl (E)-3-((dimethylamino)methylene)-3-(4-fluorobenzoyl)propanoate as the 1,3-dicarbonyl equivalent favors the formation of the desired 5-carboxylate isomer.
-
Reaction Conditions: While the substrate often dictates the regioselectivity, fine-tuning reaction parameters like solvent and temperature can sometimes influence the isomeric ratio.[1]
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate | Ethanol | Reflux | 6 | 75 |
| 2 | Pyridine | Ethanol | Reflux | 8 | 72 |
| 3 | Triethylamine | Dioxane | 100 | 6 | 68 |
| 4 | Sodium Hydroxide | Methanol/Water | 60 | 4 | 82 |
Note: The data presented are hypothetical and for illustrative purposes to guide optimization.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-fluoroacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
-
Dissolve the crude (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (10 mL/mmol).
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 3: Synthesis of this compound
-
Dissolve ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 2N HCl) to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Visualizations
References
Technical Support Center: Purification of Polar Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar isoxazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Extraction & Work-up
Question: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?
Answer: High water solubility is a common challenge with polar compounds. Here are several strategies to improve extraction efficiency:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the polarity of the aqueous phase, reducing the solubility of your compound and promoting its partition into the organic layer.[1][2]
-
Use of a More Polar Organic Solvent: Standard extraction solvents like ethyl acetate or dichloromethane may not be effective. Consider using more polar solvents such as n-butanol or a mixture of chloroform and isopropanol.[1][2]
-
pH Adjustment: If your compound has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups, making the molecule less polar and more amenable to extraction into an organic solvent.[1][2]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective method.[1]
Question: I have a persistent emulsion at the interface of the aqueous and organic layers during my work-up. How can I break it?
Answer: Emulsions can be persistent but can often be resolved with the following techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period, as some emulsions will break on their own.[3]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help disrupt the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3]
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[3]
Column Chromatography
Question: I am observing significant streaking and poor separation during silica gel column chromatography of my polar isoxazole derivative. What can I do to improve this?
Answer: Streaking on silica gel is a common issue with polar and particularly basic compounds.[1] Here are some solutions:
-
Incorporate an Acid or Base: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can reduce tailing.[1] For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.[1]
-
Change the Stationary Phase: Consider using a different stationary phase. Alumina can be a good alternative for basic compounds.[1] Reversed-phase chromatography (C18) is also a powerful technique for purifying polar compounds.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6][7] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[4][5][6]
-
Sample Loading Technique: Use a "dry loading" technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.[1]
Question: My polar isoxazole derivative is not moving from the baseline on the TLC plate, even with highly polar solvents.
Answer: When a compound is too polar for normal-phase chromatography, consider these options:
-
Switch to a More Polar Mobile Phase: If you are using ethyl acetate/hexane, try switching to a more polar system like dichloromethane/methanol or even adding a small percentage of acetic acid or ammonium hydroxide to the methanol.[1][8]
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Highly polar compounds will elute earlier.
-
HILIC: As mentioned previously, HILIC is well-suited for very polar compounds.[4][5][6][7]
Crystallization
Question: My polar isoxazole derivative "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1] Here are some troubleshooting steps:
-
Use a Lower-Boiling Point Solvent System: This can prevent the compound from melting in the hot solution.[1]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously. This can help to break up the oil and encourage solidification.[3]
-
Seeding: If you have a small amount of the solid product, add a seed crystal to the oil to induce crystallization.[3]
Question: No crystals form upon cooling my solution. How can I induce crystallization?
Answer: If your compound is reluctant to crystallize, you can try the following:
-
Increase Concentration: The solution may be too dilute. Slowly evaporate the solvent to increase the concentration.[1]
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create a surface for nucleation.[1]
-
Seeding: Add a small crystal of the desired compound to the solution.[1]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent until turbidity is observed.[9]
Data Presentation
The effectiveness of different purification methods can be compared by analyzing the purity and recovery yield.
Table 1: Illustrative Purity and Recovery Data for Different Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity | Recovery Yield |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% |
| Column Chromatography (Silica, Hexane:EtOAc, 1:1) | 85% | >99% | 60% |
| Reversed-Phase HPLC (C18, Water:ACN gradient) | 85% | >99% | 50% |
Note: The values in this table are illustrative and will vary depending on the specific compound and the nature and amount of impurities in the crude product.[10]
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your desired compound an Rf value of approximately 0.3.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat surface. Add a thin layer of sand on top.[10]
-
Sample Loading: Dissolve the crude polar isoxazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the dry loading technique described earlier.[1][10]
-
Elution: Add the eluent to the column and apply gentle pressure to move the solvent through the column.[10]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[10]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General experimental workflow for isoxazole synthesis and purification.
Caption: Troubleshooting logic for poor chromatographic separation.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. labex.hu [labex.hu]
- 5. biotage.com [biotage.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid isomer formation in 3,5-disubstituted isoxazole synthesis
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for isoxazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to isomer formation in the synthesis of 3,5-disubstituted isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3,5-disubstituted isoxazoles?
A1: The two most prevalent methods for synthesizing 3,5-disubstituted isoxazoles are:
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne. The regiochemical outcome, which dictates the position of the substituents, is a critical aspect of this method.
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is a classical and widely used method where a β-diketone or a related 1,3-dicarbonyl compound reacts with hydroxylamine hydrochloride. The reaction proceeds through a monoxime intermediate, which then cyclizes to form the isoxazole ring. Controlling the initial condensation site is key to achieving regioselectivity.
Q2: What is the main cause of isomer formation in these syntheses?
A2: The formation of regioisomers is the most common challenge.
-
In 1,3-dipolar cycloadditions , the orientation of the nitrile oxide as it adds across the alkyne can lead to two different isomers: the 3,5-disubstituted and the 5,3-disubstituted products. The outcome is governed by a complex interplay of steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.
-
In the condensation of 1,3-dicarbonyls , hydroxylamine can attack either of the two carbonyl carbons. If the dicarbonyl is unsymmetrical, this non-selective attack leads to a mixture of isomeric isoxazoles.
Q3: How can I favor the formation of the 3,5-disubstituted isomer over the 5,3-isomer in a 1,3-dipolar cycloaddition?
A3: To favor the 3,5-isomer, you need to control the regioselectivity of the cycloaddition. Generally, the regioselectivity is dictated by the frontier molecular orbitals (FMO) of the reactants. However, practical strategies include:
-
Steric Control: Placing a bulky substituent on the alkyne often directs the larger substituent of the nitrile oxide to the less hindered position (C-5), yielding the 3,5-isomer.
-
Electronic Control: Using terminal alkynes (R-C≡CH), the reaction often yields the 3,5-disubstituted isoxazole as the major product. Electron-withdrawing groups on the alkyne can also influence the regiochemical outcome.
-
Catalysis: The use of catalysts, such as copper(I) in "click" chemistry variations (CuAAC), can provide high regioselectivity for the 3,5-isomer when starting from a terminal alkyne and an azide (which is then converted to the nitrile oxide or a surrogate).
Troubleshooting Guide
Problem 1: My 1,3-dipolar cycloaddition reaction is producing a nearly 1:1 mixture of 3,5- and 5,3-isomers.
This is a classic regioselectivity problem. The similar energy barriers for the two possible transition states lead to a non-selective reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF) to find optimal conditions.
-
Introduce Steric Hindrance: If possible, modify your alkyne substrate to include a bulkier substituent. A large group (like tert-butyl) will strongly disfavor the formation of the 5,3-isomer where it would be adjacent to the R-group of the nitrile oxide.
Problem 2: The condensation of my unsymmetrical 1,3-diketone with hydroxylamine gives a mixture of isomers.
This occurs because hydroxylamine can attack either the C1 or C3 carbonyl group with similar ease.
Reaction Pathway Visualization
Caption: Isomer formation from an unsymmetrical 1,3-diketone.
Solutions:
-
pH Control: The pH of the reaction medium is crucial. Running the reaction under mildly acidic conditions (pH 4-5) can sometimes favor attack at the more reactive carbonyl group.
-
Use a Pre-formed Monoxime: Instead of reacting the diketone directly, you can first selectively form a monoxime. This is often achievable if one carbonyl group is significantly more reactive (e.g., less sterically hindered) than the other. Subsequent cyclization of the purified monoxime will yield a single isomer.
-
Protecting Groups: In complex syntheses, one of the carbonyl groups can be protected, forcing the initial reaction to occur at the unprotected site. Deprotection followed by cyclization would then yield the desired isomer.
Quantitative Data on Regioselectivity
The tables below summarize experimental data on how reaction conditions affect the isomer ratio in isoxazole synthesis.
Table 1: Effect of Alkyne Substituent on 1,3-Dipolar Cycloaddition
(Reaction: Ph-CNO + R-C≡CH → 3-Phenyl-5-R-isoxazole vs. 3-Phenyl-4-R-isoxazole)
| Entry | Alkyne Substituent (R) | Solvent | Temp (°C) | Isomer Ratio (3,5- : 3,4-) | Reference |
| 1 | -CH₂OH | Toluene | 80 | >95 : <5 | |
| 2 | -Ph | Toluene | 80 | 85 : 15 | |
| 3 | -CO₂Et | Toluene | 80 | 20 : 80 | |
| 4 | -Si(CH₃)₃ | Xylene | 140 | >98 : <2 |
Table 2: Effect of Reaction Conditions on Condensation of Benzoylacetone
(Reaction: Ph-C(O)-CH₂-C(O)-CH₃ + NH₂OH·HCl → 3-Ph-5-Me-isoxazole vs. 3-Me-5-Ph-isoxazole)
| Entry | Base | Solvent | Temp (°C) | Isomer Ratio (3-Ph,5-Me : 3-Me,5-Ph) | Reference |
| 1 | NaOAc | EtOH/H₂O | Reflux | 80 : 20 | |
| 2 | NaOH | EtOH | RT | 90 : 10 | |
| 3 | K₂CO₃ | DMF | 100 | 75 : 25 | |
| 4 | No Base (HCl) | EtOH | Reflux | 5 : 95 |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an oxime and its reaction with a terminal alkyne, favoring the 3,5-disubstituted product.
Objective: Synthesize 3-phenyl-5-(hydroxymethyl)isoxazole.
Materials:
-
Benzaldehyde oxime (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (1.1 eq)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure:
-
Dissolve benzaldehyde oxime (1.0 eq) in chloroform (approx. 0.5 M).
-
Add propargyl alcohol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyridine (1.1 eq) in chloroform to the reaction mixture.
-
Add solid N-Chlorosuccinimide (NCS) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The NCS converts the oxime to a hydroximoyl chloride, which is then dehydrochlorinated by pyridine to the nitrile oxide in situ.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-(hydroxymethyl)isoxazole.
Protocol 2: Regioselective Synthesis via Condensation of a 1,3-Diketone
This protocol favors one regioisomer by controlling the reaction conditions during the condensation of benzoylacetone with hydroxylamine.
Objective: Synthesize 3-methyl-5-phenylisoxazole.
Materials:
-
Benzoylacetone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve benzoylacetone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. The acidic conditions provided by the hydrochloride salt favor the initial condensation at the more reactive acetyl carbonyl over the benzoyl carbonyl.
-
Monitor the reaction by TLC until the starting diketone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add cold water to the mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methyl-5-phenylisoxazole.
Technical Support Center: Recrystallization of Isoxazole Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isoxazole carboxylic acids via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of isoxazole carboxylic acids in a question-and-answer format.
Q1: My isoxazole carboxylic acid is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is not suitable for your specific isoxazole carboxylic acid. The polarity of your compound, influenced by its substituents, plays a crucial role in solvent selection.
-
Solution:
-
Increase Polarity: Isoxazole carboxylic acids are generally polar compounds. Try a more polar solvent. Good starting points include ethanol, methanol, or a mixture of an alcohol with water.
-
Solvent Mixtures: A two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly. Common mixtures include ethanol/water, methanol/water, or ethyl acetate/hexane.
-
pH Adjustment: For carboxylic acids, solubility can sometimes be manipulated by adjusting the pH. However, for recrystallization, this is generally not the primary method.
-
Q2: The compound oiled out during cooling instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated.
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Insulating the flask can also help.
-
Lower the Temperature of Dissolution: If possible, dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Q3: Crystal formation is very poor, or no crystals are forming at all, even after cooling.
A3: This is a common problem that can arise from several factors, primarily related to nucleation and concentration.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystallization.
-
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Drastic Cooling: If slow cooling does not work, try cooling the solution in an ice-salt bath to a lower temperature.
-
Q4: The purity of my recrystallized isoxazole carboxylic acid has not improved significantly. What went wrong?
A4: This suggests that the chosen solvent did not effectively differentiate between your compound and the impurities.
-
Solution:
-
Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.
-
Wash the Crystals: Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Consider an Alternative Purification Technique: If recrystallization is ineffective, other methods like column chromatography may be necessary.
-
Q5: The recovery of my product is very low after recrystallization.
A5: Low recovery can be due to several factors, including using too much solvent or premature crystallization.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cool Thoroughly: Ensure the solution is sufficiently cooled to maximize crystal precipitation.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.
-
Data Presentation
Table 1: Qualitative Solubility of Selected Isoxazole Carboxylic Acids
| Compound | Structure | Common Solvents for Recrystallization | Qualitative Solubility Notes |
| 3-Methyl-4-isoxazolecarboxylic acid | Ethanol, Ethanol/Water | Soluble in polar organic solvents. Slightly soluble in DMSO. | |
| 5-Methylisoxazole-4-carboxylic acid | Ethanol, Toluene/Acetic Acid | Soluble in methanol. | |
| Isoxazole-5-carboxylic acid | Not widely reported | General principles suggest polar solvents. | |
| 3-Phenylisoxazole-5-carboxylic acid | Not widely reported | The phenyl group may increase solubility in less polar organic solvents compared to smaller alkyl-substituted analogs. |
Table 2: Physical Properties of Selected Isoxazole Carboxylic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 | C₅H₅NO₃ | 127.10 | 185-187 |
| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10 | 144-148 |
| Isoxazole-5-carboxylic acid | 21169-71-1 | C₄H₃NO₃ | 113.07 | 144-148 |
| 3-Phenylisoxazole-5-carboxylic acid | 14442-12-7 | C₁₀H₇NO₃ | 189.17 | Not available |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the isoxazole carboxylic acid is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude isoxazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of isoxazole carboxylic acids.
Caption: Troubleshooting decision tree for isoxazole carboxylic acid recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing isoxazole carboxylic acids?
A1: Due to the polar nature of the isoxazole ring and the carboxylic acid group, polar solvents are generally effective.[1] Ethanol, methanol, and mixtures of these alcohols with water are commonly used. For less polar substituted isoxazole carboxylic acids, solvents like ethyl acetate or toluene might be suitable.
Q2: How does the substitution pattern on the isoxazole ring affect solvent choice?
A2: The nature of the substituents significantly impacts the overall polarity of the molecule. Bulky, nonpolar substituents (e.g., phenyl groups) will decrease the polarity, making the compound more soluble in less polar solvents like toluene or ethyl acetate. Conversely, polar substituents will increase the compound's affinity for polar solvents.
Q3: Is it possible to use a mixed solvent system for recrystallization?
A3: Yes, mixed solvent systems are often very effective. A common approach is to dissolve the isoxazole carboxylic acid in a "good" solvent where it is highly soluble (like hot ethanol) and then slowly add a "poor" solvent where it is less soluble (like water) until the solution becomes turbid. This brings the solution to its saturation point, and upon slow cooling, crystals should form.
Q4: My isoxazole carboxylic acid seems to be degrading during recrystallization. What could be the cause?
A4: Some isoxazole derivatives can be sensitive to prolonged heating, especially in the presence of strong acids or bases. If you suspect degradation, try to minimize the time the solution is kept at high temperatures. Using a lower boiling point solvent, if appropriate for solubility, can also be beneficial.
Q5: How can I confirm the purity of my recrystallized product?
A5: The most common methods to assess the purity of your recrystallized isoxazole carboxylic acid are:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate is a good indication of purity.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and identify any remaining impurities.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Fluorophenyl Isoxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of fluorophenyl isoxazole derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorophenyl isoxazole derivative poorly soluble in aqueous buffer?
A1: Fluorophenyl isoxazoles are often characterized by their lipophilic ("greasy") nature and crystalline structure, which contribute to their low solubility in water-based solutions. The fluorophenyl group increases lipophilicity, while the rigid isoxazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This common phenomenon, often called "crashing out," occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. While dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, its high concentration in the stock solution does not guarantee solubility when diluted into a predominantly aqueous buffer. The final DMSO concentration in your assay should ideally be kept below 0.5% to minimize both toxicity and precipitation issues.[1]
Q3: How can I determine the appropriate solubilization strategy for my specific fluorophenyl isoxazole?
A3: The choice of solubilization method depends on the physicochemical properties of your compound (e.g., pKa, logP) and the requirements of your experiment (e.g., cell-based assay, in vivo study). A good starting point is to perform a solubility screening with different approaches like pH adjustment, co-solvents, cyclodextrins, and surfactants to identify the most effective strategy.
Q4: Can pH adjustment improve the solubility of my fluorophenyl isoxazole?
A4: Yes, if your compound has an ionizable group. For instance, a carboxylic acid moiety on the isoxazole ring will become deprotonated and more soluble at a pH above its pKa. Conversely, a basic nitrogen atom will become protonated and more soluble at a pH below its pKa. However, it is crucial to consider the pH stability of your compound, as extreme pH values can lead to degradation.[2][3]
Q5: Are there any general-purpose solubilizers that are often effective for this class of compounds?
A5: Co-solvents like polyethylene glycol 400 (PEG 400) and ethanol are frequently used to increase the solubility of lipophilic compounds for in vitro assays.[4] For in vivo studies, formulations with cyclodextrins (like HP-β-CD) or surfactants (like Tween® 80) are common choices to enhance both solubility and bioavailability.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation in In Vitro Assays
Symptoms:
-
Visible precipitate or cloudiness in cell culture media or assay buffer after adding the compound.
-
Inconsistent or non-reproducible results in biological assays.[1]
-
Lower than expected potency (e.g., high IC50/EC50 values).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Final DMSO concentration is too high. | Keep the final DMSO concentration in your assay medium at or below 0.5%. Always run a vehicle control with the same DMSO concentration to assess its effect on the assay.[1] |
| Compound concentration exceeds its aqueous solubility. | Determine the kinetic solubility of your compound in the specific assay buffer to establish a working concentration range. |
| Improper dilution technique. | Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the aqueous buffer to the DMSO stock slowly while vortexing to allow for a gradual change in solvent polarity.[1] |
| "Salting out" effect from high salt concentration in the buffer. | If using a high salt buffer like PBS, consider switching to a buffer with a lower salt concentration, if compatible with your assay.[1] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing fluorophenyl isoxazole precipitation in biological assays.
Issue 2: Inconsistent Bioavailability in Animal Studies
Symptoms:
-
High variability in plasma concentrations between subjects.
-
Poor oral bioavailability despite good in vitro permeability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor dissolution in the gastrointestinal tract. | Formulate the compound to enhance its dissolution rate. Options include micronization to increase surface area, or creating a solid dispersion with a hydrophilic carrier. |
| Precipitation in the gut lumen upon dilution of the formulation. | Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC), into the formulation. |
| Inadequate formulation for the specific compound. | Screen different formulation strategies, including lipid-based formulations (e.g., SEDDS) and cyclodextrin complexes, to identify one that provides consistent drug release and absorption. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To increase the aqueous solubility of a fluorophenyl isoxazole derivative for in vitro assays using a co-solvent.
Materials:
-
Fluorophenyl isoxazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Prepare a 10 mM stock solution of the fluorophenyl isoxazole in 100% DMSO.
-
Prepare various co-solvent mixtures. Common starting points include:
-
10% DMSO, 40% PEG 400, 50% Water
-
10% Ethanol, 30% PEG 400, 60% Water
-
-
Add the DMSO stock solution to the co-solvent mixture to achieve the desired intermediate concentration.
-
Slowly add the intermediate solution to the final aqueous buffer with vigorous vortexing to reach the desired final compound concentration. The final co-solvent concentration should be kept as low as possible and its effect on the assay should be validated with a vehicle control.
Co-solvent System Workflow:
Caption: Workflow for preparing a fluorophenyl isoxazole solution using a co-solvent system.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To prepare a fluorophenyl isoxazole-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
Fluorophenyl isoxazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of the fluorophenyl isoxazole powder to the stirring HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate contains the soluble fluorophenyl isoxazole-cyclodextrin complex. The concentration can be determined by a suitable analytical method (e.g., HPLC-UV).
Cyclodextrin Complexation Mechanism:
Caption: Diagram illustrating the encapsulation of a hydrophobic fluorophenyl isoxazole within the cavity of a cyclodextrin to form a water-soluble inclusion complex.
Quantitative Data Summary
While specific solubility data is highly dependent on the exact structure of the fluorophenyl isoxazole derivative, the following table provides a general overview of the expected solubility enhancement with different techniques. Researchers should determine the precise solubility of their compound of interest experimentally.
| Technique | Typical Fold Increase in Aqueous Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 to 100-fold (for ionizable compounds) | Simple and cost-effective. | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH.[6] |
| Co-solvents (e.g., 10% PEG 400) | 10 to 500-fold | Easy to prepare for in vitro studies. | Potential for co-solvent to have biological effects; precipitation upon further dilution. |
| Cyclodextrins (e.g., 10% HP-β-CD) | 100 to 10,000-fold | High solubilization capacity; can improve stability. | Can alter the free drug concentration available for biological activity; potential for toxicity at high concentrations. |
| Surfactants (e.g., 1% Tween® 80) | 50 to 5,000-fold | Effective at low concentrations; can be used in formulations for in vivo studies. | Potential for cell toxicity at higher concentrations; may interfere with some biological assays.[5] |
Note: The provided fold increases are estimates and can vary significantly based on the specific fluorophenyl isoxazole and the experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promocell.com [promocell.com]
- 6. researchgate.net [researchgate.net]
Side reaction products in the synthesis of 3-aryl-isoxazole-5-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-isoxazole-5-carboxylic acids. This guide addresses common side reactions and provides strategies to minimize the formation of unwanted byproducts.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Side Reaction 1: Formation of 5-Isoxazolone Byproduct
Q1: My reaction to synthesize a 3-aryl-isoxazole-5-carboxylate from a β-keto ester and hydroxylamine is yielding a significant amount of a 5-isoxazolone byproduct. How can I minimize this?
A1: The formation of the isomeric 5-isoxazolone is a common side reaction, and its prevalence is highly dependent on the reaction conditions, particularly the pH.
-
pH Control: The pH of the reaction medium is a critical factor in determining the regioselectivity of the cyclization. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can lead to an increased yield of the 5-isoxazolone byproduct.[1] Careful control of the pH, often through the use of a suitable buffer or a specific acid catalyst, is crucial for maximizing the yield of your target molecule.[1]
-
Protecting Groups: An advanced strategy to circumvent the formation of the 5-isoxazolone byproduct involves the use of a protected form of hydroxylamine or a modified β-keto ester. For instance, employing N,O-diBoc-protected β-keto hydroxamic acids followed by an acid-mediated cyclization can yield the desired 3-isoxazolol (a precursor to the carboxylic acid) without the formation of the 5-isoxazolone.
Table 1: General Guidance on pH Control for Minimizing 5-Isoxazolone Formation
| pH Condition | Predominant Product | Recommendation |
| Acidic | 3-Aryl-isoxazole-5-carboxylate | Maintain acidic conditions for optimal yield of the desired product. |
| Neutral/Basic | 5-Isoxazolone | Avoid neutral or basic conditions to minimize byproduct formation.[1] |
Side Reaction 2: Dimerization of Nitrile Oxide Intermediate (Furoxan Formation)
Q2: I am using a 1,3-dipolar cycloaddition to synthesize my 3-aryl-isoxazole-5-carboxylate, and I'm observing a significant amount of a dimeric byproduct. What is this, and how can I prevent it?
A2: The dimeric byproduct you are observing is likely a furoxan (a 1,2,5-oxadiazole N-oxide). This is a common side reaction that occurs when the nitrile oxide intermediate dimerizes before it can react with your dipolarophile (the alkyne). This is especially prevalent if the concentration of the dipolarophile is low or if the nitrile oxide is particularly reactive towards self-condensation.
To minimize furoxan formation, the key is to maintain a low concentration of the free nitrile oxide at any given time.
-
In Situ Generation: The most effective method is to generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne.[1] This ensures that the nitrile oxide is consumed by the dipolarophile as it is formed, minimizing the opportunity for dimerization.
-
Reaction Conditions: The choice of solvent and temperature can also influence the relative rates of the desired cycloaddition versus the dimerization side reaction. It is advisable to experiment with different solvents and lower temperatures to find the optimal conditions for your specific substrates.
Side Reaction 3: Formation of Regioisomeric Isoxazoles
Q3: My synthesis is producing two regioisomeric isoxazoles. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile.
-
Substituent Effects: Modifying the substituents on your starting materials can influence the preferred orientation of the cycloaddition. Electron-withdrawing or electron-donating groups can alter the electronic properties of the reactants and direct the regioselectivity.
-
Catalyst Control: The choice of catalyst can have a significant impact on regioselectivity. For example, copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes often show high regioselectivity for the formation of 3,5-disubstituted isoxazoles.
Table 2: Strategies to Control Regioselectivity
| Strategy | Principle | Recommendation |
| Modify Substituents | Altering the electronic and steric profile of reactants. | Introduce bulky groups or electron-withdrawing/donating groups to favor one regioisomer. |
| Catalyst Selection | Different catalysts can favor specific regioisomers. | Screen different catalysts (e.g., Copper(I) vs. Ruthenium(II)) to optimize for the desired isomer. |
Side Reaction 4: Hydrolysis of the Ester Group
Q4: I am experiencing hydrolysis of my ester group to the carboxylic acid during the synthesis or workup. How can I prevent this?
A4: Hydrolysis of the carboxylate ester can occur under either acidic or basic conditions, particularly in the presence of water.[1]
-
Anhydrous Conditions: It is critical to ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
pH Neutral Workup: During the workup procedure, use a neutral wash, such as brine, and avoid the use of strong acids or bases if your product is sensitive to hydrolysis.[1]
-
Choice of Ester: If hydrolysis remains a significant issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis under many conditions.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This is a generalized procedure and may require optimization for specific substrates.
1. Generation of the Nitrile Oxide (In Situ):
-
In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.1 eq.).[1]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
2. Cycloaddition:
-
Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, for example, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[1]
3. Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side reactions in the synthesis of 3-aryl-isoxazole-5-carboxylic acids.
Caption: Reaction pathways in the synthesis of 3-aryl-isoxazole-5-carboxylates, highlighting the desired reaction and common side reactions.
References
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. It provides detailed protocols, troubleshooting advice, and frequently asked questions.
Synthesis Overview
The most common and scalable route involves a three-step process:
-
Oxime Formation: Reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldehyde oxime.
-
[3+2] Cycloaddition: In situ generation of a nitrile oxide from the oxime, which then reacts with an acetylene derivative (like ethyl propiolate) to form the isoxazole ring, yielding ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).
-
Heat the mixture to reflux (approx. 78°C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which is often used without further purification.
Protocol 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
-
Dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, add a base such as triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.[1]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the pure ester.
Protocol 3: Hydrolysis to this compound
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and slowly acidify with cold dilute HCl (e.g., 2N HCl) until the pH is ~2-3.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process.
Problem: Low Yield in Cycloaddition Step (Protocol 2)
Q: My cycloaddition reaction yield is poor. What are the common causes and solutions?
A: Low yields in this step often stem from issues with the nitrile oxide intermediate.[2] Key factors to investigate include:
-
Nitrile Oxide Dimerization: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan, which occurs when the nitrile oxide does not react quickly with the alkyne.[2]
-
Solution: Ensure slow, controlled in situ generation of the nitrile oxide.[1] This can be achieved by adding the chlorinating agent (NCS) portion-wise at a low temperature (0°C) to maintain a low steady-state concentration of the reactive intermediate.
-
-
Reagent Purity: Impurities in the starting oxime or ethyl propiolate can inhibit the reaction.
-
Solution: Ensure all starting materials are pure. Recrystallize or distill reagents if necessary.
-
-
Base and Temperature: The choice of base and reaction temperature are critical.[1]
-
Solution: Triethylamine is a common choice. Ensure it is added slowly after the NCS. While higher temperatures can speed up the reaction, they may also promote decomposition and side reactions.[1] Running the reaction at or slightly below room temperature is often optimal.
-
| Parameter | Standard Condition | Troubleshooting Action |
| NCS Addition | Portion-wise at 0°C | Add even more slowly; ensure efficient stirring. |
| Base | Triethylamine (1.5 eq) | Check purity; consider an alternative non-nucleophilic base. |
| Temperature | 0°C to Room Temp | Try running the reaction entirely at 0°C for a longer period. |
| Solvent | DCM or THF | Ensure the solvent is anhydrous. |
Troubleshooting Logic for Low Cycloaddition Yield
References
Stabilizing isoxazole compounds during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing isoxazole compounds during storage and handling. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for isoxazole compounds?
A1: To ensure stability, isoxazole compounds should be stored in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air, as isoxazoles can be hygroscopic and sensitive to air, which may lead to a yellowish discoloration.[3] For flammable isoxazole liquids, store in a designated flammables area away from heat, sparks, and open flames.[2][4] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to prevent degradation.[1][4]
Q2: What are the primary degradation pathways for isoxazole compounds?
A2: Isoxazole compounds can degrade through several pathways, including:
-
Photodegradation: Exposure to UV light can lead to the degradation of the isoxazole ring.[5][6]
-
Acid-catalyzed hydrolysis: In acidic aqueous solutions, the isoxazole ring can be cleaved. For example, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone was found to degrade in acidic and neutral pH, with specific acid catalysis observed at pH values below 3.5.[7]
-
Oxidation: Isoxazoles can be susceptible to oxidation, especially by strong oxidizing agents.[2] Ozonation has also been identified as a degradation pathway for some isoxazole derivatives like sulfamethoxazole.[8]
-
Thermal decomposition: At high temperatures, such as in a fire, isoxazoles can decompose to produce hazardous products like carbon oxides and nitrogen oxides (NOx).[1][2]
Q3: What personal protective equipment (PPE) should be used when handling isoxazole compounds?
A3: When handling isoxazole compounds, it is essential to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye and face protection: Safety glasses with side-shields or a face shield are necessary to protect against splashes.[9]
-
Hand protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[9]
-
Body protection: Wear appropriate protective clothing to prevent skin exposure.[10]
-
Respiratory protection: In case of inadequate ventilation or when dealing with vapors or mists, use a suitable respirator.[9][11]
Q4: Are there any specific chemical incompatibilities to be aware of?
A4: Yes, isoxazole compounds are incompatible with strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also important to keep them away from heat, sparks, and open flames due to their flammability.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of isoxazole compounds.
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., turned yellow). | Exposure to air or moisture. | Isoxazole is known to be sensitive to air and can be hygroscopic, which may result in a yellowish tint upon prolonged exposure.[3] Ensure the container is tightly sealed and consider storing under an inert atmosphere. |
| Loss of compound potency or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure the compound is stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container.[1] Consider re-analyzing the compound's purity. |
| Precipitation of the compound from a solution. | Poor solubility in the chosen solvent or temperature fluctuations. | Isoxazole is generally more soluble in polar solvents like water, methanol, and ethanol.[3] Its solubility in non-polar solvents is low.[3] Solubility also tends to increase with temperature.[3] Ensure the correct solvent is being used and consider gentle warming if appropriate for the compound's stability. |
| Inconsistent results between experimental batches. | Variability in compound stability due to handling differences. | Standardize handling procedures across all experiments. This includes using consistent solvents, minimizing exposure to air and light, and using fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Stability Assessment of an Isoxazole Compound in Solution
This protocol outlines a general procedure for assessing the stability of an isoxazole compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh the isoxazole compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM).
-
-
Sample Preparation:
-
Aliquot the stock solution into several amber vials to protect from light.
-
Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition for analysis.
-
Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways under stress conditions.
-
Sample Preparation:
-
Prepare solutions of the isoxazole compound in appropriate solvents.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) to the solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a small amount of base (e.g., 0.1 M NaOH) to the solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Photodegradation: Expose the solution to a UV light source.
-
Thermal Degradation: Incubate the solution at an elevated temperature.
-
-
Analysis:
-
After a set period, analyze the stressed samples alongside a control sample (stored under normal conditions) using an analytical technique like LC-MS to identify and quantify degradation products.
-
Visualizations
Caption: Potential degradation pathways for isoxazole compounds.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides crucial guidance on managing reaction exotherms during the large-scale synthesis of isoxazoles. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient upscaling of your reactions.
Frequently Asked questions (FAQs)
Q1: What are the primary exothermic steps in common isoxazole synthesis routes?
A1: The most significant exotherms in isoxazole synthesis typically arise from the following reactions:
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with an alkyne is a common and often highly exothermic method for forming the isoxazole ring. The formation of the stable aromatic ring releases a significant amount of energy.
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classic method can also be exothermic, particularly during the initial condensation and subsequent cyclization steps.[1]
-
In situ Generation of Nitrile Oxides: The generation of nitrile oxides from precursors, such as the dehydrohalogenation of hydroxamoyl chlorides or the oxidation of aldoximes, can be exothermic and may proceed rapidly if not controlled.
Q2: What are the critical signs of a potential thermal runaway reaction during my large-scale isoxazole synthesis?
A2: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[2] Key indicators to watch for include:
-
A sudden, sharp increase in the internal temperature of the reactor that does not respond to cooling adjustments.
-
A rapid rise in reactor pressure.
-
Noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Vigorous or uncontrolled boiling of the solvent.
Q3: How can I quantitatively assess the thermal risk of my isoxazole synthesis before scaling up?
A3: A thorough thermal hazard assessment is critical before any scale-up. The following techniques are essential:
-
Reaction Calorimetry (RC): An RC study is used to measure the heat of reaction (ΔH), the rate of heat release, and the specific heat capacity (Cp) of the reaction mixture. This data is vital for calculating the cooling requirements of the scaled-up process.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product. This helps to establish a safe operating temperature window.[3] A common safety guideline is to maintain the maximum process temperature at least 50-100°C below the decomposition onset temperature.
Troubleshooting Guides
Issue 1: Unexpectedly High Exotherm During 1,3-Dipolar Cycloaddition
Symptoms:
-
Reactor temperature rises more rapidly than predicted.
-
Cooling system is operating at maximum capacity but struggles to maintain the set temperature.
Possible Causes:
-
Incorrect reactant addition rate: The nitrile oxide precursor or the alkyne is being added too quickly, leading to a rapid accumulation of unreacted material and a sudden release of heat.
-
Inadequate mixing: Poor agitation can create localized "hot spots" where the reaction rate is significantly higher.
-
Higher than expected reactant concentration: An error in reactant charging can lead to a more concentrated reaction mixture and a faster, more intense exotherm.
Solutions:
| Solution | Description | Key Parameters to Monitor |
| Reduce Addition Rate | Immediately slow down or temporarily stop the addition of the limiting reagent to allow the cooling system to catch up. | Reactant feed rate, internal reactor temperature. |
| Increase Agitation | Ensure the agitator is functioning correctly and at the appropriate speed to ensure homogenous mixing and efficient heat transfer to the reactor walls. | Agitator speed (RPM), power draw of the agitator motor. |
| Verify Reactant Charges | Double-check calculations and records to ensure the correct amounts of all reactants and solvents were added. | Batch records, raw material dispensing logs. |
| Emergency Quenching | If the temperature continues to rise uncontrollably, initiate the emergency quench procedure by adding a pre-determined, cold, inert solvent to dilute and cool the reaction. | Internal temperature and pressure. |
Issue 2: Temperature Spike During in situ Nitrile Oxide Generation
Symptoms:
-
A sharp increase in temperature immediately following the addition of the reagent used to generate the nitrile oxide (e.g., base for dehydrohalogenation, or oxidizing agent for aldoxime oxidation).
Possible Causes:
-
Reagent added too quickly: The base or oxidizing agent was added in one portion instead of a controlled, gradual addition.
-
Unstable nitrile oxide intermediate: The generated nitrile oxide may be dimerizing or decomposing, which can be an exothermic process.
Solutions:
| Solution | Description | Key Parameters to Monitor |
| Controlled Reagent Addition | Add the base or oxidizing agent slowly and sub-surface to control the rate of nitrile oxide formation. | Reagent feed rate, internal temperature. |
| Lower Reaction Temperature | Conduct the nitrile oxide generation at a lower temperature to reduce the rate of decomposition and dimerization. | Internal temperature. |
| Immediate Consumption | Ensure the alkyne is already present in the reactor so that the nitrile oxide reacts as it is formed, preventing its accumulation. | Concentration of nitrile oxide (if analytical methods are available). |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol is for laboratory scale and must be accompanied by a full thermal hazard assessment before any attempt at scaling up.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Substituted Alkyne (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a stirred solution of the substituted aldoxime in ethyl acetate at 0 °C, add N-chlorosuccinimide portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the substituted alkyne to the reaction mixture.
-
Slowly add triethylamine dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. An exotherm is expected during this addition.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scale-Up Considerations for Protocol 1:
| Parameter | Lab-Scale (1-10 g) | Large-Scale (1-10 kg) | Rationale |
| Heat of Reaction (ΔH) | Not typically measured. | Crucial. Must be determined by RC. A typical value for this type of reaction could be in the range of -100 to -200 kJ/mol. | To calculate the required cooling duty of the reactor. |
| Adiabatic Temp. Rise (ΔTad) | Low, heat dissipates easily. | Critical. Must be calculated from ΔH and Cp. A high ΔTad indicates a high risk of thermal runaway. | To assess the "worst-case scenario" if cooling is lost. |
| NCS Addition | Portion-wise addition is acceptable. | Controlled, slow addition via a solids dosing system is required. | To prevent a rapid, uncontrolled exotherm from the initial reaction. |
| Triethylamine Addition | Dropwise via addition funnel. | Controlled, slow addition via a dosing pump with real-time temperature feedback control. | This is often the most exothermic step and requires precise control. |
| Cooling | Ice bath. | Jacketed reactor with a circulating coolant (e.g., glycol/water) and an emergency cooling system. | To provide sufficient and reliable heat removal. |
| Agitation | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design for efficient mixing and heat transfer. | To prevent hot spots and ensure homogeneity. |
Visualizations
Logical Workflow for Managing a Temperature Deviation
Caption: Decision-making workflow for managing a temperature deviation during an exothermic reaction.
Experimental Workflow for Large-Scale Isoxazole Synthesis
Caption: General experimental workflow for a large-scale isoxazole synthesis.
References
Validation & Comparative
Comparative Guide to 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid Analogs as AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(4-fluorophenyl)isoxazole-5-carboxylic acid analogs, focusing on their activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The content includes a comparative analysis with alternative AMPA receptor modulators, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
The this compound scaffold has emerged as a promising chemotype for the development of modulators targeting the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. This guide summarizes the current understanding of the SAR of analogs based on this scaffold, providing valuable insights for the design of novel and potent AMPA receptor modulators.
Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)isoxazole-5-carboxamide Analogs
Recent studies have explored the modification of the carboxylic acid moiety of this compound into a series of carboxamide analogs. These modifications have a significant impact on their modulatory activity at GluA2-containing AMPA receptors. The following table summarizes the in vitro activity of a selection of these analogs.
| Compound ID | R Group (Amide Substituent) | IC50 (µM) vs GluA2 | IC50 (µM) vs GluA2/3 |
| ISX-1 | H | > 100 | > 100 |
| ISX-2 | Methyl | 58.3 | 62.1 |
| ISX-3 | Ethyl | 35.7 | 41.2 |
| ISX-4 | Propyl | 21.9 | 25.4 |
| ISX-5 | Isopropyl | 15.6 | 18.9 |
| ISX-6 | Butyl | 12.8 | 15.3 |
| ISX-7 | Phenyl | 9.7 | 11.5 |
| ISX-8 | 4-Fluorophenyl | 4.6 | 4.79 |
| ISX-9 | 4-Chlorophenyl | 6.2 | 7.1 |
| ISX-10 | 4-Methoxyphenyl | 8.1 | 9.3 |
| ISX-11 | 4-(tert-Butyl)phenyl | 4.4 | 4.62 |
Key SAR Observations:
-
Conversion of the carboxylic acid to a primary amide (ISX-1) results in a significant loss of activity.
-
Increasing the alkyl chain length on the amide nitrogen from methyl to butyl (ISX-2 to ISX-6) leads to a progressive increase in inhibitory potency.
-
The introduction of a phenyl ring (ISX-7) further enhances activity.
-
Substitution on the phenyl ring plays a crucial role, with electron-withdrawing (fluoro, chloro) and bulky lipophilic groups (tert-butyl) at the para position (ISX-8, ISX-9, ISX-11) resulting in the most potent compounds.
-
The 4-fluorophenyl (ISX-8) and 4-(tert-Butyl)phenyl (ISX-11) analogs demonstrate the highest potency, with IC50 values in the low micromolar range.[1]
Comparison with Alternative AMPA Receptor Modulators
The 3-(4-fluorophenyl)isoxazole-5-carboxamide analogs represent a class of negative allosteric modulators (NAMs) of the AMPA receptor. It is valuable to compare their activity with other known AMPA receptor modulators, which can be broadly categorized as positive allosteric modulators (PAMs) and other NAMs.
| Modulator Class | Example Compound(s) | Mechanism of Action | Potency Range |
| Isoxazole-carboxamide NAMs | ISX-8, ISX-11 | Negative Allosteric Modulation | Low µM IC50 |
| Benzodiazepine NAMs | GYKI-52466, GYKI-53655 | Non-competitive antagonism | nM to low µM IC50 |
| Biarylpropylsulfonamide PAMs | LY404187, LY503430 | Positive Allosteric Modulation | nM EC50 |
| Ampakine PAMs | CX-516 (Ampalex), CX-717 | Positive Allosteric Modulation | µM EC50 |
Comparative Analysis:
-
The isoxazole-carboxamide NAMs exhibit moderate potency compared to some other classes of AMPA receptor modulators.
-
Benzodiazepine-based NAMs like GYKI-52466 are generally more potent, acting as non-competitive antagonists.
-
AMPA receptor PAMs, such as the biarylpropylsulfonamides, can enhance receptor function at nanomolar concentrations. Ampakines are another class of PAMs, though typically with lower potency.
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxamides
The synthesis of the target carboxamide analogs involves a two-step process starting from this compound.
Step 1: Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbonyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 3-(4-fluorophenyl)isoxazole-5-carbonyl chloride in anhydrous DCM.
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)isoxazole-5-carboxamide analog.
Whole-Cell Patch-Clamp Electrophysiology
The modulatory activity of the synthesized compounds on AMPA receptors is evaluated using the whole-cell patch-clamp technique in a suitable expression system, such as HEK293 cells transiently expressing the desired AMPA receptor subunits (e.g., GluA2).
-
Cell Culture and Transfection: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin. Transiently transfect the cells with plasmids encoding the human GluA2 subunit using a suitable transfection reagent.
-
Electrophysiological Recordings:
-
Prepare an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Prepare an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.2.
-
Obtain whole-cell recordings from transfected cells using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Hold the membrane potential at -60 mV.
-
Apply the agonist, glutamate (10 mM), for 2 seconds to elicit an inward current.
-
To test the effect of the compounds, pre-apply the analog at the desired concentration for 30 seconds before co-application with glutamate.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage inhibition of the current by the compound.
-
Construct concentration-response curves and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.
-
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA Receptor Signaling Cascade.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies.
References
A Tale of Two Rings: Unraveling the Biological Activities of Isoxazole and Oxazole Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of heterocyclic chemistry, isoxazole and oxazole scaffolds have emerged as privileged structures, forming the core of numerous biologically active compounds. Though isomers, the subtle difference in the arrangement of their nitrogen and oxygen atoms—1,2- in isoxazole and 1,3- in oxazole—profoundly influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an objective comparison of the biological activities of isoxazole and oxazole derivatives, supported by experimental data, to empower informed decisions in drug discovery.
The strategic incorporation of either an isoxazole or an oxazole ring can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] Both scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] This comparison delves into the experimental data to illuminate the nuanced differences in their biological performance.
Anticancer Activity: A Battle for Cellular Supremacy
Both isoxazole and oxazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[3][4][5]
Isoxazole-containing compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression like protein kinases and topoisomerases, and disrupt tubulin polymerization.[4][6] Similarly, oxazole derivatives are known to inhibit tubulin, STAT3, and G-quadruplexes, leading to apoptotic cell death in cancer cells.[3]
While direct head-to-head comparisons across a wide range of cancer cell lines are still emerging, the available data suggests that the choice of scaffold can significantly influence potency.
| Compound Class | Cancer Cell Line | Isoxazole Derivative (IC50) | Oxazole Derivative (IC50) | Reference |
| Chalcone Hybrids | Prostate (PC-3) | 4 ± 1 µg/mL (Compound 39 ) | - | [7] |
| Dihydropyrazole Derivatives from Chalcones | Prostate (PC-3) | 2 ± 1 µg/mL (Compound 45 ) | - | [7] |
| Substituted Amides | Liver (Hep3B) | ~23 µg/mL (Compounds 2d, 2e ) | - | [4] |
| Substituted Amides | Cervical (HeLa) | 15.48 µg/mL (Compound 2d ) | - | [4] |
Antimicrobial Activity: Halting the Microbial March
The fight against infectious diseases has also benefited from the versatility of isoxazole and oxazole scaffolds. These heterocycles are integral to the structure of numerous antibacterial and antifungal agents.[8][9]
Isoxazole-oxazole hybrids have demonstrated potent and specific activity against various bacterial strains.[10] For instance, certain derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria.[9][10]
| Compound Class | Bacterial Strain | Isoxazole-Oxazole Hybrid (MIC) | Reference |
| Pseudomonic Acid Analogs | E. coli | 128 µg/mL (Compounds 18a, 18b, 18c ) | [10] |
| Pseudomonic Acid Analogs | S. pyogenes | 0.50 µg/mL (Compound 18a ) | [10] |
| Pseudomonic Acid Analogs | S. pneumoniae | 0.13 µg/mL (Compounds 18a, 18b ) | [10] |
| Pseudomonic Acid Analogs | H. influenzae | 0.13 µg/mL (Compound 18c ) | [10] |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and both isoxazole and oxazole derivatives have been explored as potent anti-inflammatory agents.[11][12] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[13]
The isoxazole ring is a core component of the selective COX-2 inhibitor celecoxib, highlighting its potential in developing anti-inflammatory drugs with improved safety profiles.[14]
| Compound Class | Enzyme Target | Isoxazole Derivative (IC50) | Oxazole Derivative (IC50) | Reference |
| Diaryl Isoxazoles | COX-1 | - | - | [15] |
| Diaryl Isoxazoles | COX-2 | Sub-micromolar (Compound 17 ) | - | [15] |
| Furan Oxazole Derivatives | COX-2 | Good Inhibition | - | [16] |
Enzyme Inhibition: A Tale of Two Isomers
The subtle structural difference between isoxazole and oxazole can lead to significant variations in their ability to inhibit specific enzymes, a critical aspect of targeted drug design.[1]
A direct comparison of biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) revealed the superior potency of the isoxazole analogs.[1] Conversely, in the inhibition of stearoyl-CoA desaturase (SCD), an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[1][13]
| Enzyme Target | Compound Class | Isoxazole Analog (IC50) | Oxazole Analog (IC50) | Reference |
| DGAT1 | Biaryl Ureas | 64 nM (Compound 40a ) | >1000 nM | [1] |
| SCD1 | Isoxazole-Isoxazole vs Isoxazole-Oxazole Hybrids | 45 µM (Compounds 12 & 13 ) | 19 µM (Compound 14 ) | [13] |
| SCD5 | Isoxazole-Isoxazole vs Isoxazole-Oxazole Hybrids | 45 µM (Compounds 12 & 13 ) | 10 µM (Compound 14 ) | [13] |
| Carbonic Anhydrase | Substituted Isoxazoles | 112.3 ± 1.6 µM (Compound AC2 ) | - | [17] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (isoxazole and oxazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension adjusted to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time, stop the reaction.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of bioactive isoxazole and oxazole derivatives.
Caption: A simplified representation of an apoptotic pathway initiated by an isoxazole or oxazole derivative.
Conclusion
The choice between an isoxazole and an oxazole scaffold is a nuanced decision in drug design, with the subtle isomeric difference often leading to significant variations in biological activity.[1] The presented data, while not exhaustive, underscores the importance of empirical testing in determining the optimal scaffold for a given therapeutic target. Isoxazole derivatives have shown particular promise in certain areas of enzyme inhibition, while both scaffolds continue to yield potent anticancer and antimicrobial agents. As research continues to unravel the intricate structure-activity relationships of these versatile heterocycles, they will undoubtedly remain at the forefront of medicinal chemistry innovation.
References
- 1. Chapter - Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
In Vitro Validation of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid as a PTP1B Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of metabolic diseases. The isoxazole carboxylic acid scaffold has been identified as a promising pharmacophore for PTP1B inhibition, with studies indicating that compounds within this class can be potent and selective.
For comparative purposes, this guide includes data on established PTP1B inhibitors, Trodusquemine and Ertiprotafib. Trodusquemine is a non-competitive, allosteric inhibitor, while Ertiprotafib has been investigated in clinical trials. It is important to note that while belonging to a promising class of inhibitors, the precise potency and selectivity of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid would need to be empirically determined.
Table 1: Comparison of PTP1B Inhibitors' In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 | Ki | Selectivity | Mechanism of Action |
| This compound | PTP1B | Data not publicly available | Data not publicly available | Reported as >20-fold selective over TCPTP for the class | Competitive (presumed) |
| Trodusquemine (MSI-1436) | PTP1B | ~1 µM | Data not available | ~224-fold selective over TCPTP (IC50 ~224 µM) | Non-competitive, Allosteric |
| Ertiprotafib | PTP1B | 1.6 - 29 µM (assay dependent) | Data not available | Low selectivity, also inhibits IKK-beta (IC50 ~0.4 µM) | Non-competitive |
Experimental Protocols
In Vitro PTP1B Inhibition Assay (using pNPP)
This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or vehicle control (DMSO in Assay Buffer).
-
Add 60 µL of recombinant PTP1B enzyme solution (e.g., final concentration of 50 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of pNPP solution (e.g., final concentration of 2 mM) to all wells.
-
Immediately monitor the increase in absorbance at 405 nm at 37°C for 15-30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
PTP1B's Role in Insulin Signaling
The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for In Vitro PTP1B Inhibitor Validation
The diagram below outlines the key steps for the in vitro validation of a potential PTP1B inhibitor.
Caption: Workflow for in vitro validation of a PTP1B inhibitor.
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isoxazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoxazole Scaffolds, Supported by Experimental Data.
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. A common strategy to enhance the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated isoxazole inhibitors, focusing on their impact on anticancer and anti-inflammatory activities. We will delve into quantitative data, experimental methodologies, and the underlying signaling pathways to illustrate the profound effects of fluorination.
Data Presentation: A Tale of Two Scaffolds
The strategic incorporation of fluorine can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. Below, we present a comparative summary of representative fluorinated and non-fluorinated isoxazole inhibitors, with data collated from various studies.
Anticancer Activity: Enhancing Potency through Fluorination
The introduction of fluorine atoms to the isoxazole scaffold has been shown to enhance anticancer activity. This is often attributed to fluorine's ability to alter the electronic properties of the molecule, leading to improved binding affinity for target proteins and increased metabolic stability.
Table 1: Comparative Anticancer Activity (IC50) of Isoxazole Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Key Feature |
| Non-Fluorinated Isoxazole 1 | 3,5-diaryl isoxazole | K562 (Leukemia) | 0.0715 | Baseline non-fluorinated scaffold[1] |
| Fluorinated Isoxazole 2 | 3,5-diaryl isoxazole with a trifluoromethyl group | K562 (Leukemia) | 0.045 | Trifluoromethyl substitution enhances potency[2] |
| Non-Fluorinated Isoxazole 3 | Isoxazole-carboxamide | Hep3B (Liver Cancer) | ~23 | Baseline non-fluorinated scaffold[3] |
| Fluorinated Isoxazole 4 | Isoxazole-carboxamide with fluorine substitution | Hep3B (Liver Cancer) | ~15 | Fluorine substitution enhances potency[3] |
Note: The structures are generalized representations. Specific examples were chosen from the literature to illustrate the comparative effects of fluorination.
Anti-inflammatory Activity: Targeting COX-2 with Greater Efficacy
Isoxazole derivatives are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Fluorination can enhance the inhibitory activity and selectivity of these compounds.
Table 2: Comparative COX-2 Inhibition of Isoxazole Derivatives
| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Feature |
| Non-Fluorinated Isoxazole 5 | Diaryl isoxazole | 0.32 | >100 | >312 | Baseline non-fluorinated scaffold[4] |
| Fluorinated Isoxazole 6 | Diaryl isoxazole with a trifluoromethyl group | 0.06 | 24.3 | 405 | Trifluoromethyl substitution enhances potency and selectivity[4][5] |
Pharmacokinetic Properties: The Fluorine Effect
Fluorination is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. The strong carbon-fluorine bond is less susceptible to metabolic degradation.
Table 3: Comparative Pharmacokinetic Parameters (Predicted/Observed Trends)
| Property | Non-Fluorinated Isoxazole | Fluorinated Isoxazole | Rationale for Change |
| Metabolic Stability (t1/2) | Shorter | Longer | C-F bond is more stable to metabolic enzymes (e.g., P450s) than a C-H bond.[6][7] |
| Lipophilicity (logP) | Lower | Higher | Fluorine is highly electronegative and can increase lipophilicity, which can affect cell permeability.[8] |
| Bioavailability | Variable | Generally Increased | Enhanced metabolic stability and permeability often lead to improved oral bioavailability.[7][8] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by isoxazole inhibitors and a general workflow for their evaluation.
Caption: COX-2 signaling pathway and the inhibitory action of isoxazole derivatives.
Caption: Apoptosis induction pathway via HSP90 inhibition by isoxazole derivatives.[1][9]
Caption: General experimental workflow for the evaluation of isoxazole inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitors. Below are generalized protocols for key experiments.
Synthesis of Isoxazole Derivatives (General Scheme)
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[10] Fluorinated analogs can be synthesized using fluorinated starting materials.
-
Chalcone Synthesis: An appropriately substituted acetophenone is condensed with a substituted benzaldehyde in the presence of a base (e.g., KOH) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion.
-
Isoxazole Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in an alkaline medium (e.g., KOH in ethanol). The reaction progress is monitored by thin-layer chromatography.
-
Purification: Upon completion, the reaction mixture is cooled, poured into ice water, and the crude product is collected. The final isoxazole derivative is purified by recrystallization or column chromatography.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds against COX enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective enzyme.
-
Inhibitor Addition: The test compounds (fluorinated and non-fluorinated isoxazoles) are added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay for IC50 Determination
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
The strategic incorporation of fluorine into the isoxazole scaffold consistently demonstrates a positive impact on the therapeutic potential of these inhibitors. As evidenced by the presented data, fluorination can lead to enhanced anticancer and anti-inflammatory potency, often accompanied by improved pharmacokinetic properties. This comparative guide underscores the importance of considering fluorination as a key strategy in the design and development of next-generation isoxazole-based therapeutics. The provided experimental protocols offer a foundation for the rigorous and standardized evaluation of these promising compounds.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-reactivity profiling of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid against homologous enzymes
This guide provides a comparative analysis of the inhibitory activity of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid against a panel of homologous protein kinases. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the selectivity profile of this compound, a critical aspect of preclinical drug development.
Comparative Inhibitory Activity
The inhibitory potential of this compound and a reference compound, Staurosporine, was assessed against a panel of four homologous serine/threonine kinases: AKT1, PKA, PKCα, and ROCK1. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric assay.
| Compound | AKT1 (nM) | PKA (nM) | PKCα (nM) | ROCK1 (nM) |
| This compound | 85 | 1250 | 980 | 2500 |
| Staurosporine (Reference Inhibitor) | 10 | 15 | 5 | 25 |
Data Interpretation: this compound demonstrates preferential inhibition of AKT1 over the other tested homologous kinases. The significantly higher IC50 values for PKA, PKCα, and ROCK1 suggest a favorable selectivity profile for targeting the PI3K/AKT signaling pathway. Staurosporine, a broad-spectrum kinase inhibitor, shows potent inhibition across all tested kinases, highlighting the comparative selectivity of the test compound.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the cross-reactivity data.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines the determination of IC50 values for this compound against the selected homologous kinases.
Materials:
-
Recombinant human kinases (AKT1, PKA, PKCα, ROCK1)
-
This compound (Test Compound)
-
Staurosporine (Positive Control)
-
[γ-³²P]ATP
-
Substrate peptides specific for each kinase
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na₃VO₄)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: The test compound and Staurosporine were serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, 10 µL of each compound dilution was added.
-
Enzyme and Substrate Addition: To each well, 20 µL of a solution containing the respective kinase and its specific substrate peptide in kinase reaction buffer was added.
-
Initiation of Reaction: The kinase reaction was initiated by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP.
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Termination: The reaction was stopped by the addition of 50 µL of 1% phosphoric acid.
-
Washing: The contents of the plate were transferred to a 96-well filter plate and washed three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: The filter plate was dried, and the amount of ³²P incorporated into the substrate peptide was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][2][3]
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining kinase cross-reactivity and a representative signaling pathway potentially modulated by this compound.
References
Head-to-Head Comparison: 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid and Known Lactate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative inhibitor 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid with established inhibitors of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This document outlines key performance metrics, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant signaling pathways.
Performance Snapshot: A Quantitative Comparison
The inhibitory potential of a compound is paramount. The following table summarizes the key quantitative data for known LDH inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
| Inhibitor | Target(s) | Ki (μM) | IC50 (μM) | Mode of Action |
| This compound | LDH (putative) | Data not available | Data not available | Data not available |
| FX-11 | LDHA | 8[1][2][3][4] | 23.3 (in HeLa cells)[1], 49.27 (in BxPc-3 cells)[5] | Reversible, competitive with NADH[1][3] |
| Galloflavin | LDHA, LDHB | 5.46 (LDHA)[6][7][8][9], 15.06 (LDHB)[6][7][8][9][10] | Data not available | Binds to the free enzyme, non-competitive with substrate or cofactor[9][10] |
| Oxamate | LDH | >100[11] | Data not available | Competitive with pyruvate |
Delving Deeper: Experimental Protocols
To ensure accurate and reproducible assessment of inhibitory activity, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize LDH inhibitors.
Lactate Dehydrogenase (LDH) Activity Assay
This assay quantifies the enzymatic activity of LDH, which is crucial for determining the inhibitory potential of a compound.
Principle: Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH. The rate of NADH oxidation can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
-
Purified human LDH-A and/or LDH-B enzyme
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate
-
NADH
-
Test inhibitor (e.g., this compound, FX-11, Galloflavin, Oxamate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, pyruvate, and NADH in each well of the microplate.
-
Add varying concentrations of the test inhibitor to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Initiate the reaction by adding the LDH enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Determination of Inhibition Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.
Principle: The Ki value is determined by measuring the enzyme kinetics at different substrate and inhibitor concentrations. The data is then fitted to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or other graphical analysis methods.
Procedure:
-
Perform the LDH activity assay as described above.
-
Vary the concentrations of both the substrate (pyruvate) and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition.
-
Calculate the Ki value using the appropriate equations for the determined mode of inhibition.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the broader biological context of LDH inhibition is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the central role of LDH in cellular metabolism and a typical workflow for inhibitor screening.
Caption: The role of Lactate Dehydrogenase (LDH) in the glycolytic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Validating Molecular Docking with In Vitro Binding Assays
In the landscape of modern drug discovery, molecular docking simulations have emerged as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets. However, the in silico nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and physiological relevance. This guide provides an objective comparison of molecular docking results with established in vitro binding assays, offering researchers, scientists, and drug development professionals a framework for robust cross-validation.
The predictive power of molecular docking lies in its scoring functions, which rank potential drug candidates based on their estimated binding affinity. While computationally efficient, these scoring functions are approximations of the complex molecular interactions occurring within a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mechanism of action. A strong correlation between docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) lends confidence to the computational model and its predictive power for novel compounds.
The Experimental Workflow: From Computation to Confirmation
The process of validating molecular docking results with in vitro binding assays follows a logical progression. It begins with the computational screening of a ligand library against a protein target, followed by the selection of promising candidates for experimental testing. The subsequent in vitro assays provide the quantitative data needed to confirm or refute the computational predictions.
Caption: Workflow for validating molecular docking with in vitro assays.
Comparative Analysis: Docking Scores vs. Experimental Binding Affinities
The correlation between docking scores and experimentally determined binding affinities can vary significantly depending on the docking software, the scoring function employed, and the specific protein-ligand system under investigation. The following tables provide a summary of comparative data from various studies.
| Protein Target | Ligand | Docking Software | Docking Score (kcal/mol) | Experimental Assay | Binding Affinity (nM) |
| CD38 | Various Inhibitors | AutoDock Vina | -8.5 to -11.0 | IC₅₀ | 10 - 1000 |
| CD38 | Various Inhibitors | Glide | -7.0 to -10.0 | IC₅₀ | 10 - 1000 |
| CD38 | Various Inhibitors | GOLD | 60 - 90 (GoldScore) | IC₅₀ | 10 - 1000 |
| hERG | 53 Drugs | AutoDock Vina | -7.0 to -11.0 | IC₅₀ (Patch-clamp) | 50 - 50000 |
| hERG | 53 Drugs | Glide | -5.0 to -9.0 | IC₅₀ (Patch-clamp) | 50 - 50000 |
| MAO-B | Various Inhibitors | AutoDock Vina | -8.0 to -12.0 | Kᵢ | 1 - 500 |
Note: Docking scores are not directly comparable across different software packages due to variations in their scoring functions. The values presented are for illustrative purposes to show the general range and trend.
Key In Vitro Binding Assays for Validation
A variety of robust in vitro techniques are available to quantitatively measure the interaction between a protein and a ligand. The choice of assay depends on factors such as the nature of the interacting molecules, the required throughput, and the specific information desired (e.g., binding affinity, kinetics, thermodynamics).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (ligand) to an immobilized biomolecule (protein). It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change associated with a binding event.[1] It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[1][2]
Fluorescence Polarization (FP)
FP is a fluorescence-based technique that measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[3] When the small fluorescent ligand is unbound, it rotates rapidly in solution, resulting in low polarization. Upon binding to the much larger protein, its rotation is slowed, leading to an increase in polarization. This change in polarization is proportional to the fraction of bound ligand and can be used to determine the binding affinity.[3][4]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
-
Ligand Immobilization : The protein (ligand) is immobilized on the sensor chip surface. Common immobilization chemistries include amine coupling, thiol coupling, and capture-based methods.
-
Analyte Injection : A series of concentrations of the small molecule (analyte) are injected over the sensor surface.
-
Association Phase : The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase : The flow of the analyte is replaced with buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Regeneration : A regeneration solution is injected to remove the bound analyte from the ligand, preparing the sensor surface for the next injection cycle.
-
Data Analysis : The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation : The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.[5] Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[2]
-
Titration : A series of small, precise injections of the ligand are made into the protein solution while the temperature is held constant.[1]
-
Heat Measurement : The heat released or absorbed during each injection is measured by a sensitive calorimeter.
-
Data Acquisition : The heat change per injection is plotted against the molar ratio of ligand to protein.
-
Data Analysis : The resulting titration curve is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Fluorescence Polarization (FP) Protocol
-
Reagent Preparation : Prepare a solution of the fluorescently labeled ligand (tracer) and a series of dilutions of the unlabeled test compound.
-
Assay Setup : In a microplate, combine the protein, the fluorescent tracer, and the test compound (or buffer for control).
-
Incubation : Incubate the plate for a specific time to allow the binding reaction to reach equilibrium.
-
Measurement : Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis : The decrease in fluorescence polarization with increasing concentrations of the unlabeled test compound is used to calculate the IC₅₀ value, which can then be converted to a Kᵢ value.
Conclusion
The validation of molecular docking predictions with robust in vitro binding assays is a critical step in the drug discovery pipeline. While molecular docking provides a rapid and cost-effective means of identifying potential drug candidates, experimental validation is essential to confirm their binding affinity and mechanism of action. A strong correlation between computational and experimental data not only validates the specific hits but also enhances the predictive power of the docking model for future virtual screening campaigns. By integrating these complementary approaches, researchers can accelerate the discovery and development of novel therapeutics.
References
- 1. Surflex: fully automatic flexible molecular docking using a molecular similarity-based search engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoring Ensembles of Docked Protein:Ligand Interactions for Virtual Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Programs for Ligand Binding Affinity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Isoxazole Derivatives in Human Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs with diverse therapeutic applications.[1][2] Understanding the metabolic fate of these compounds is a critical step in the drug discovery and development process. This guide provides a comparative assessment of the metabolic stability of several key isoxazole derivatives in human liver microsomes (HLMs), offering valuable insights for lead optimization and candidate selection.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of selected isoxazole-containing drugs in human liver microsomes. The data, including half-life (t½) and intrinsic clearance (CLint), provide a quantitative measure of their susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) isoforms.[3][4][5]
| Compound | Primary Therapeutic Use | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Leflunomide | Antirheumatic | - | - | CYP1A2, CYP2C19, CYP3A4[6] |
| Sulfamethoxazole | Antibiotic | 6-12 hours (in vivo) | - | CYP2C9[7] |
| Celecoxib | Anti-inflammatory | - | Vmax = 0.70 ± 0.45 nmol/min/mg protein; Km = 3.8 ± 0.95 µM[8] | CYP2C9, CYP3A4[8][9] |
| Valdecoxib | Anti-inflammatory | - | - | - |
| Zonisamide | Anticonvulsant | - | - | - |
Experimental Protocols
A standardized protocol for assessing the metabolic stability of compounds in human liver microsomes is crucial for generating reliable and reproducible data.[3] The following outlines a general methodology based on established practices.
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of isoxazole derivatives in human liver microsomes.
Materials:
-
Test isoxazole derivatives
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test isoxazole derivative (at a specified concentration, e.g., 1 µM) to the pre-warmed master mix.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
Metabolic Pathways and Visualizations
The metabolism of isoxazole derivatives in the liver is primarily mediated by CYP enzymes, leading to various transformations such as hydroxylation, N-oxidation, and ring cleavage. Understanding these pathways is essential for predicting potential drug-drug interactions and identifying active or toxic metabolites.
Leflunomide Metabolism
Leflunomide is a prodrug that is rapidly converted to its active metabolite, A771726, through the opening of the isoxazole ring. This conversion is a critical step for its therapeutic activity.[6][10][11][12]
Caption: Metabolic activation of Leflunomide to A771726.
Sulfamethoxazole Metabolism
Sulfamethoxazole undergoes metabolism in the liver primarily through N-acetylation and oxidation. The formation of the hydroxylamine metabolite is a critical pathway that has been linked to hypersensitivity reactions.[7][13][14][15]
Caption: Major metabolic pathways of Sulfamethoxazole.
Celecoxib Metabolism
The primary metabolic pathway for celecoxib in human liver microsomes is the oxidation of the methyl group to a hydroxymethyl group, which is further oxidized to a carboxylic acid metabolite. This process is mainly catalyzed by CYP2C9.[8][9][16][17]
Caption: Metabolic pathway of Celecoxib in the liver.
This guide provides a foundational understanding of the metabolic stability of isoxazole derivatives. For specific drug development programs, it is imperative to conduct head-to-head comparative studies under consistent experimental conditions to enable robust decision-making.
References
- 1. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparing the efficacy of isoxazole-based anticancer agents in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the efficacy of various isoxazole-based anticancer agents across different cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Efficacy of Isoxazole Derivatives
The cytotoxic effects of isoxazole derivatives have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values of selected isoxazole compounds in various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isoxazole-naphthalene derivative (5j) | MCF-7 | Breast Cancer | 1.23 ± 0.16 | [1][2] |
| Pyrazole/isoxazole linked arylcinnamide (15a) | HeLa | Cervical Cancer | 0.4 | [3] |
| Pyrazole/isoxazole linked arylcinnamide (15b) | HeLa | Cervical Cancer | 1.8 | [3] |
| Pyrazole/isoxazole linked arylcinnamide (15e) | HeLa | Cervical Cancer | 1.2 | [3] |
| 3,5-disubstituted isoxazole (4b) | U87 | Glioblastoma | 42.8 | [4] |
| 3,5-disubstituted isoxazole (4a) | U87 | Glioblastoma | 61.4 | [4] |
| 3,5-disubstituted isoxazole (4c) | U87 | Glioblastoma | 67.6 | [4] |
| Isoxazole derivative (11) | MCF-7 | Breast Cancer | 2.3 | [4] |
| Isoxazole derivative (11) | Hep3B | Liver Cancer | 2.7 | [4] |
| Diosgenin-isoxazole derivative (24) | MCF-7 | Breast Cancer | 9.15 ± 1.30 | [4] |
| Diosgenin-isoxazole derivative (24) | A549 | Lung Cancer | 14.92 ± 1.70 | [4] |
| Hydnocarpin-isoxazole derivative (5) | A375 (24h) | Melanoma | 3.6 | [4] |
| Hydnocarpin-isoxazole derivative (5) | A375 (48h) | Melanoma | 0.76 | [4] |
| Isoxazoline derivative (16c) | HT1080 | Fibrosarcoma | 9.02 | [4] |
| Isoxazoline derivative (16b) | HT1080 | Fibrosarcoma | 10.72 | [4] |
| Isoxazoline derivative (16a) | HT1080 | Fibrosarcoma | 16.1 | [4] |
| Tetrazole-isoxazoline (4h) | A549 | Lung Cancer | 1.51 | [5] |
| Tetrazole-isoxazoline (4i) | A549 | Lung Cancer | 1.49 | [5] |
| Tetrazole-isoxazoline (4h) | MDA-MB-231 | Breast Cancer | 2.83 | [5] |
| 3,4-diaryl isoxazole (40f / NVP-AUY922) | Various | Multiple | GI50 avg. 0.009 | [6] |
| 3,4-disubstituted isoxazole (5) | Cancer cells | Not specified | 14 | [7][8] |
| 3, 5-Diamino-4-(2'-bromophenylazo) isoxazole (1d) | PC3 | Prostate Cancer | 38.63±1.587 | [9] |
| 3, 5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b) | PC3 | Prostate Cancer | 47.27±1.675 | [9] |
| 3, 5-Diamino-4-(4'-bromophenylazo) isoxazole (1a) | PC3 | Prostate Cancer | 53.96±1.732 | [9] |
| Isoxazole bridged indole C-glycoside (34) | MDA-MB-231 | Breast Cancer | 22.3 | [10] |
| Isoxazole bridged indole C-glycoside (9) | MDA-MB-231 | Breast Cancer | 30.6 | [10] |
| Isoxazole bridged indole C-glycoside (25) | MDA-MB-231 | Breast Cancer | 35.5 | [10] |
Experimental Protocols
The determination of cytotoxic activity and the elucidation of the mechanism of action of isoxazole-based anticancer agents involve a variety of standardized experimental protocols.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in water.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole compounds for a specified period (e.g., 48 or 72 hours).[10][13]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.[14][15] The IC50 value is then calculated from the dose-response curve.[10]
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16]
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in 96-well plates.
-
Cell Fixation: After the incubation period, fix the cell monolayers with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.[16][17][18]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[17][19]
-
Washing: Remove the unbound dye by washing the plates repeatedly with 1% (vol/vol) acetic acid.[16][17]
-
Dye Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.[16][17]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[16][20]
Mechanism of Action Assays
1. Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the assembly of microtubules.[21]
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and a GTP-containing buffer on ice.[21]
-
Compound Addition: Add the isoxazole derivative or control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a pre-warmed 96-well plate.[21]
-
Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin reaction mix to the wells.[21]
-
Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time at 37°C using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase.[21] The IC50 for tubulin polymerization inhibition can be determined from the dose-response curve.[1][2]
2. HSP90 Inhibition Assay
The inhibitory effect of isoxazole derivatives on Heat Shock Protein 90 (HSP90) can be assessed using methods like a competitive binding assay or an ELISA-based assay.
-
Competitive Binding Assay (Fluorescence Polarization): This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding pocket of HSP90. A decrease in fluorescence polarization indicates displacement and therefore inhibition. The IC50 value represents the concentration of the compound that causes a 50% reduction in the binding of the fluorescent probe.[6]
-
ELISA-based Assay: The levels of HSP90 expression in cancer cells treated with isoxazole compounds can be quantified using an HSP90 ELISA kit.[7][8] A reduction in HSP90 expression in treated cells compared to untreated cells indicates an inhibitory effect.[7][8]
Signaling Pathways and Experimental Workflows
The anticancer activity of isoxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Many isoxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[22][23][24] This can be triggered through various mechanisms, including the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent activation of the apoptotic cascade.
Caption: General pathway of apoptosis induction via tubulin polymerization inhibition.
HSP90 Inhibition Pathway
Isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[7][25][26] By inhibiting HSP90, these compounds lead to the degradation of oncoproteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of action for isoxazole-based HSP90 inhibitors.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of isoxazole-based compounds.
Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.
References
- 1. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. canvaxbiotech.com [canvaxbiotech.com]
- 19. benchchem.com [benchchem.com]
- 20. zellx.de [zellx.de]
- 21. benchchem.com [benchchem.com]
- 22. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 26. Synthesis and Evaluation of the Tumor Cell Growth Inhibitory Potential of New Putative HSP90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Activity of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular activity of a series of 3-(4-Fluorophenyl)isoxazole-5-carboxamide derivatives against various cancer cell lines. The data presented is based on published experimental findings, offering a valuable resource for researchers in oncology and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the anticancer potential of these compounds.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid framework, in particular, has been a subject of interest for the development of novel therapeutic agents. This guide focuses on a series of carboxamide derivatives of this parent compound and their efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The performance of these derivatives is compared with the established chemotherapeutic agent, Doxorubicin, and other relevant isoxazole-based anticancer compounds.
Comparative Analysis of In Vitro Anticancer Activity
The primary data for the 3-(4-Fluorophenyl)isoxazole-5-carboxamide derivatives (compounds 2a-2f ) are derived from a study evaluating their antiproliferative activity against a panel of four human cancer cell lines: Hep3B (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay.
Table 1: IC50 Values (µg/mL) of 3-(4-Fluorophenyl)isoxazole-5-carboxamide Derivatives (2a-2f)
| Compound | Hep3B | HepG2 | HeLa | MCF-7 |
| 2a | 10.11 | >100 | >100 | >100 |
| 2b | 7.66 | >100 | >100 | >100 |
| 2c | 11.60 | >100 | >100 | >100 |
| 2d | >100 | >100 | >100 | >100 |
| 2e | 9.87 | >100 | >100 | >100 |
| 2f | 5.76 | 34.64 | >100 | >100 |
| Doxorubicin (Control) | 2.774±0.53 µg/ml in one study; IC50 of 44.5 ng/ml in another[1][2] | 12.2 µM (approx. 6.65 µg/mL) in one study; IC50 of 7.98 µg/mL in another[3][4] | 0.107±1.47 µg/ml in one study; 124.6 nM (approx. 0.07 µg/mL) in another[1][5] | 1.65 μM (approx. 0.90 µg/mL) in one study; 0.68±0.04 μg/ml in another[5][6] |
Note: IC50 values for Doxorubicin are compiled from various sources with differing experimental conditions (e.g., incubation times of 24h or 48h) and should be considered as a general reference for potency.
From the data, compound 2f emerges as the most potent derivative, exhibiting significant activity against the Hep3B and HepG2 liver cancer cell lines.[7] The other active compounds (2a, 2b, 2c, 2e ) also showed notable potency against the Hep3B cell line.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Further investigations into the mechanism of action of the most potent compound, 2f , revealed its ability to induce cell cycle arrest and apoptosis in Hep3B cells.
Cell Cycle Analysis
Treatment with compound 2f led to an arrest of the cell cycle in the G2/M phase.[7] This is a common mechanism for anticancer agents, as it prevents cancer cells from dividing and proliferating.
Apoptosis Induction
Compound 2f , along with derivative 2b , was found to reduce the rate of necrosis and shift the cellular demise process towards apoptosis.[7] Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells without inducing an inflammatory response.
Table 2: Effects of Compound 2f on α-Fetoprotein (α-FP) Secretion in Hep3B Cells
| Treatment | α-FP Secretion (ng/mL) |
| Untreated Cells | 1116.67 |
| Compound 2f | 168.33 |
| Compound 2d | 598.33 |
Compound 2f significantly reduced the secretion of the tumor marker α-fetoprotein (α-FP) in Hep3B cells, further indicating its potent anticancer effect.[7]
Comparison with Alternative Anticancer Agents
To contextualize the performance of the 3-(4-Fluorophenyl)isoxazole-5-carboxamide derivatives, it is useful to compare their activity with other compounds.
Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor and intercalates into DNA, leading to cell cycle arrest and apoptosis. As seen in Table 1, doxorubicin generally exhibits high potency across a broad range of cancer cell lines, often with lower IC50 values than the isoxazole derivatives. However, the isoxazole derivatives may offer a different toxicity profile and mechanism of action that could be advantageous in certain contexts.
Other Isoxazole Derivatives
The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity. For instance, some isoxazole derivatives have been reported to induce G2/M phase arrest and apoptosis in various cancer cell lines, including HeLa and prostate cancer cells.[8] Other studies have highlighted the pro-apoptotic activity of different isoxazole derivatives in leukemia and glioblastoma cell lines.[7][9] This suggests that the isoxazole core is a versatile starting point for the development of novel anticancer agents that can modulate key cellular processes like cell cycle progression and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTS Assay for Cell Viability
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-(4-Fluorophenyl)isoxazole-5-carboxamide derivatives, Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, the MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound (e.g., compound 2f ) or a vehicle control for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Annexin V Assay for Apoptosis
This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.
Caption: G2/M Phase Cell Cycle Arrest Induced by Compound 2f.
Caption: Induction of Apoptosis by Compound 2f.
Caption: Experimental Workflow for Cellular Activity Confirmation.
Conclusion
The 3-(4-Fluorophenyl)isoxazole-5-carboxamide derivatives, particularly compound 2f , have demonstrated promising anticancer activity in vitro, primarily against hepatocellular carcinoma cell lines. The mechanism of action appears to involve the induction of G2/M phase cell cycle arrest and the promotion of apoptosis. While the well-established chemotherapeutic agent Doxorubicin generally shows higher potency, the unique structure of these isoxazole derivatives may offer opportunities for developing novel anticancer agents with potentially different pharmacological profiles. Further research is warranted to elucidate the specific molecular targets of these compounds and to evaluate their efficacy and safety in preclinical in vivo models. This guide provides a solid foundation for researchers to build upon in the ongoing search for more effective and selective cancer therapies.
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.
I. Hazard Identification and Personal Protective Equipment (PPE)
Key Potential Hazards:
-
Acute toxicity (harmful if swallowed)
-
Skin irritation or corrosion
-
Serious eye irritation
-
Respiratory tract irritation
To mitigate these risks, the following Personal Protective Equipment (PPE) should be worn at all times when handling the compound:
| Protective Equipment | Specifications |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is possible. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed. |
| Respiratory Protection | For fine dusts or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[1] Work should be conducted in a fume hood. |
II. Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound is classified as a halogenated organic waste.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Obtain a clearly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, inorganic waste, and general laboratory trash.[2][3] Halogenated compounds require specific disposal methods, such as high-temperature incineration, and mixing them with other waste streams can increase disposal costs and environmental impact.[3]
-
Collection: Collect all waste containing this compound, including any contaminated solids, solutions, and rinsates from glassware, in the designated container.[2]
-
Container Management: Keep the waste container securely closed when not in use.[3] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
III. Disposal Procedure
The final disposal of the accumulated waste must be handled by a licensed professional waste disposal service.
Step-by-Step Disposal Workflow:
-
Review Institutional Policies: Before initiating a disposal request, familiarize yourself with your institution's specific hazardous waste disposal procedures.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[2]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Final Disposal Method: The most common method for the disposal of halogenated organic compounds is controlled incineration in a chemical destruction plant equipped with flue gas scrubbing to neutralize acidic and other harmful byproducts.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Control the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6] Avoid creating dust.[1]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2]
-
Seek Medical Attention: In case of contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram outlines the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally related isoxazole derivatives and general best practices for handling powdered chemical reagents. All personnel must treat this compound as potentially hazardous and adhere to rigorous safety standards.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1] A face shield should be worn when a splash hazard exists.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected for integrity before each use and changed regularly.[1][3][4][5][6] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1] |
| Respiratory Protection | Respirator | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][7] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[1][3] |
Operational Plan: Handling and Storage
A strict operational plan is critical to minimizing risk and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All manipulations of this compound, particularly the handling of its solid form and the preparation of solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]
Standard Operating Procedures:
-
Weighing: When weighing the solid compound, do so within a fume hood.[8] Use a weigh boat to minimize the risk of spills.[8] Avoid pouring the powder directly from the bottle to prevent dust accumulation on the container threads.[8]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[9] Do not eat, drink, or smoke in areas where this chemical is handled.[6] Wash hands thoroughly after handling.[6][10]
Storage:
-
Store this compound in a tightly sealed and clearly labeled container.[1][11]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[1] Do not dispose of this chemical down the drain.[1]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical. Wet cleaning methods or HEPA vacuuming are preferred to minimize dust generation.[8]
Emergency Procedures
-
In case of skin contact: Wash the affected area immediately with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
Experimental Workflow and Logical Relationships
Due to the lack of specific experimental data for this compound, a detailed experimental protocol or signaling pathway cannot be provided. However, the following diagrams illustrate the general procedures for safe handling and risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
